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  • Product: 4-Methyl-1,2-dithiolane-4-carboxamide
  • CAS: 208243-73-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2-dithiolane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2-Dithiolane Scaffold The 1,2-dithiolane ring is a five-membered heterocyclic motif characterized by a strained disu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2-Dithiolane Scaffold

The 1,2-dithiolane ring is a five-membered heterocyclic motif characterized by a strained disulfide bond.[1] Unlike the more stable, linear disulfides which typically adopt a dihedral angle of around 90°, the cyclic nature of 1,2-dithiolanes constrains the S-S bond to a dihedral angle of less than 35°.[1] This geometric constraint induces significant ring strain, rendering the disulfide bond weaker and more susceptible to cleavage.[2] This inherent reactivity is the cornerstone of the diverse applications of 1,2-dithiolane-containing molecules, ranging from dynamic covalent chemistry and self-healing polymers to their exploration as potential therapeutic agents.[1][2]

Notably, the 1,2-dithiolane scaffold has been investigated for its potential to interact with biological systems, particularly as inhibitors of the enzyme thioredoxin reductase (TrxR).[2][3] TrxR is a critical regulator of cellular redox homeostasis, and its overexpression has been implicated in the development of certain cancers.[2][3] The ability of the strained disulfide bond to undergo thiol-disulfide exchange reactions is central to the mechanism of action in these biological studies.[2] This guide focuses on a specific derivative, 4-Methyl-1,2-dithiolane-4-carboxamide, providing a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 4-Methyl-1,2-dithiolane-4-carboxamide is not extensively available in the public domain, a combination of data from commercial suppliers, predicted values, and data from structurally similar compounds allows for the compilation of a detailed profile.

PropertyValueSource(s)
Chemical Structure (See Figure 1 below)-
Molecular Formula C₅H₉NOS₂[1]
Molecular Weight 163.3 g/mol [1]
CAS Number 208243-73-6[1]
Appearance Predicted to be a solid at room temperature.-
Melting Point Not experimentally determined. Analogs such as N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide and N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamide have melting points of 138-140 °C and 179-181 °C, respectively.[4]-
Boiling Point Predicted: 305.7 °C at 760 mmHg (for the corresponding carboxylic acid).[5]-
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted.-
Storage Conditions Store in an inert atmosphere at 2-8°C.[1][1]

Figure 1: Chemical Structure of 4-Methyl-1,2-dithiolane-4-carboxamide

Caption: 2D structure of 4-Methyl-1,2-dithiolane-4-carboxamide.

Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide can be achieved through a two-step process starting from a suitable precursor. A well-established method for the synthesis of the 1,2-dithiolane ring involves the cyclization of a di-halo compound.[2] The subsequent amide formation can be accomplished using standard peptide coupling reagents.

Figure 2: Proposed Synthetic Pathway

G A 3-Bromo-2-(bromomethyl)-2-methylpropanoic acid B 4-Methyl-1,2-dithiolane-4-carboxylic acid A->B 1. Na₂S₂ 2. Acidification C 4-Methyl-1,2-dithiolane-4-carboxamide B->C Amide Coupling Reagent (e.g., HATU), NH₃

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

This procedure is adapted from established methods for the synthesis of similar 1,2-dithiolane carboxylic acids.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-(bromomethyl)-2-methylpropanoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Thiolation and Cyclization: To the solution, add a solution of sodium disulfide (Na₂S₂), prepared by reacting sodium sulfide (Na₂S) with elemental sulfur (S), in water. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for using sodium disulfide is to introduce the two sulfur atoms required for the dithiolane ring in a single step, which then cyclize via intramolecular nucleophilic substitution of the bromide leaving groups.

  • Work-up and Acidification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate to the carboxylic acid, causing it to precipitate if it is insoluble in acidic water, or allowing for its extraction.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude 4-Methyl-1,2-dithiolane-4-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide

This amidation protocol is based on standard and reliable methods for the formation of primary amides from carboxylic acids.[4]

Protocol:

  • Activation of the Carboxylic Acid: Dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a peptide coupling reagent such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator like 1-hydroxybenzotriazole (HOBt). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also added to neutralize the acid formed during the reaction. The mixture is stirred at room temperature for a short period to allow for the formation of the active ester intermediate. The use of a coupling reagent is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by ammonia.

  • Amidation: A source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or 1,4-dioxane), is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-Methyl-1,2-dithiolane-4-carboxamide is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons. The diastereotopic methylene (CH₂) protons of the dithiolane ring will likely appear as complex multiplets due to geminal and vicinal coupling. The two protons of the primary amide (NH₂) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon, the two methylene carbons of the dithiolane ring, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to be the most downfield signal.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be the most definitive method for confirming the elemental composition. The mass spectrum is expected to show the molecular ion peak [M]⁺ or, more likely, the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the dithiolane ring.

Potential Applications and Future Directions

Given the interest in 1,2-dithiolane derivatives as potential TrxR inhibitors, 4-Methyl-1,2-dithiolane-4-carboxamide represents a valuable candidate for biological evaluation.[3] The presence of the methyl group at the 4-position may influence the compound's reactivity and biological activity compared to its unsubstituted counterpart. Further research is warranted to explore its inhibitory potential against TrxR and its efficacy in relevant cancer cell lines. Moreover, the carboxamide functionality provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.

Conclusion

4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating molecule with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed and scientifically grounded synthetic protocol, and an outline of its expected spectroscopic characteristics. While a lack of extensive experimental data necessitates some reliance on prediction and analogy, the information presented here offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related 1,2-dithiolane derivatives.

References

  • Krims, D., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? National Institutes of Health. [Link]

  • Krims, D., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]

  • Google Patents. (1970). 4-amino-1,2-dithiolane-4-carboxylic acids.
  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. [Link]

  • Katoh, M., et al. (1995). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science, 20(2), 177-184. [Link]

  • Navale, R. B., et al. (2021). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. [Link]

  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. LookChem. [Link]

  • Vir Sanghvi. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxamide. Vir Sanghvi. [Link]

  • PubChem. (n.d.). Methyl 1,2-dithiolane-4-carboxylate. PubChem. [Link]

  • Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Wikipedia. [Link]

Sources

Exploratory

Unraveling the Core Mechanism of 4-Methyl-1,2-dithiolane-4-carboxamide: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxamide, a compound of interest in the field of redox biology and oncology. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxamide, a compound of interest in the field of redox biology and oncology. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural analogs, particularly other 1,2-dithiolane-4-carboxylic acid derivatives, provides a robust framework for understanding its biological activity. This document synthesizes current research to propose that the primary target of this class of compounds is Thioredoxin Reductase (TrxR), a critical enzyme in cellular redox homeostasis. We will dissect the roles of the strained 1,2-dithiolane ring and the carboxamide moiety, present a hypothesized mechanism of inhibition, and provide detailed experimental protocols for validation.

Introduction: The Rationale for Targeting Thioredoxin Reductase

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a cornerstone of cellular redox control.[1][2][3] TrxR is a selenoenzyme responsible for maintaining Trx in its reduced state, which in turn regulates a multitude of cellular processes, including DNA synthesis, antioxidant defense, and transcription factor activity.[1][2][3]

Notably, many cancer cells exhibit heightened levels of reactive oxygen species (ROS) and a corresponding upregulation of antioxidant systems, including the thioredoxin system, to survive this oxidative stress.[1][2][3] The overexpression of TrxR is frequently observed in various malignancies, making it a compelling target for anticancer drug development.[1][2][3] Inhibition of TrxR disrupts the delicate redox balance in cancer cells, leading to increased oxidative stress and subsequent apoptosis.

The 1,2-Dithiolane Moiety: More Than Just a Scaffold

The 1,2-dithiolane ring, a five-membered heterocycle with a disulfide bond, is the central structural feature of 4-Methyl-1,2-dithiolane-4-carboxamide.[4] This ring is not merely an inert scaffold but an active participant in the molecule's biological effects. The disulfide bond within this ring is constrained to a dihedral angle of less than 35°, resulting in significant ring strain.[4] This inherent strain weakens the S-S bond compared to linear disulfides, making the ring susceptible to nucleophilic attack and ring-opening reactions.[4]

However, research on a series of 1,2-dithiolane-4-carboxylic acid analogs has demonstrated that the 1,2-dithiolane moiety alone is insufficient to serve as a pharmacophore for TrxR inhibition.[1][2][3] When tested in isolation or with simple amide/ester linkages, these compounds show little to no activity against TrxR.[1][2][3] This crucial finding indicates that the biological activity is not a simple consequence of the dithiolane ring itself but arises from a synergistic interplay with other molecular features.

The Critical Role of the Carboxamide-Linked Moiety: The Michael Acceptor Hypothesis

The key to unlocking the inhibitory potential of the 1,2-dithiolane core lies in the nature of the group attached to the carboxamide. Studies on potent 1,2-dithiolane-based TrxR inhibitors reveal a common feature: the presence of a Michael acceptor functionality.[1][2][3]

A Michael acceptor is an α,β-unsaturated carbonyl compound that can accept a nucleophile in a Michael addition reaction. In the context of TrxR inhibition, the highly reactive selenocysteine residue in the enzyme's active site is the likely nucleophile.

While 4-Methyl-1,2-dithiolane-4-carboxamide itself does not inherently contain a classical Michael acceptor, its biological activity would be contingent on the nature of any group attached to the amide nitrogen. If this group were, for example, a coumarin derivative (as seen in highly active analogs), it would introduce the necessary Michael acceptor.[1]

The proposed mechanism, therefore, involves the carboxamide-linked moiety directing the molecule to the TrxR active site, where the selenocysteine residue can then react.

Proposed Mechanism of Action: A Synergistic Attack on TrxR

Based on the available evidence, we propose a multi-step mechanism for the inhibition of TrxR by appropriately substituted 1,2-dithiolane-4-carboxamides.

  • Initial Binding: The inhibitor docks at the active site of TrxR.

  • Nucleophilic Attack: The selenocysteine residue (in its selenolate form) of TrxR initiates a nucleophilic attack on the Michael acceptor moiety of the inhibitor.

  • Covalent Modification: This attack results in the formation of a covalent bond between the enzyme and the inhibitor, leading to irreversible inhibition.

  • Potential Role of the Dithiolane Ring: The strained 1,2-dithiolane ring may play a secondary role. It could be involved in subsequent reactions within the active site, potentially interacting with nearby cysteine residues and further disrupting the enzyme's catalytic cycle.

The following diagram illustrates this proposed inhibitory pathway.

TrxR_Inhibition_Mechanism Proposed Mechanism of TrxR Inhibition TrxR TrxR Active Site (with Selenocysteine) Covalent_Complex TrxR-Inhibitor Covalent Adduct TrxR->Covalent_Complex Nucleophilic Attack Inhibitor 4-Methyl-1,2-dithiolane-4-carboxamide (with Michael Acceptor Moiety) Inhibitor->Covalent_Complex Inactive_TrxR Inactive TrxR Covalent_Complex->Inactive_TrxR Enzyme Inactivation TrxR_Assay_Workflow Workflow for TrxR Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer Incubate Incubate TrxR1 with Inhibitor Prep_Buffer->Incubate Prep_NADPH Prepare NADPH Solution Initiate Initiate Reaction with NADPH and DTNB Prep_NADPH->Initiate Prep_DTNB Prepare DTNB Solution Prep_DTNB->Initiate Incubate->Initiate Measure Measure Absorbance at 412 nm Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Sources

Foundational

Introduction: The Intriguing Chemistry of a Strained Disulfide Ring

An In-Depth Technical Guide to 4-Methyl-1,2-dithiolane-4-carboxamide (CAS Number: 208243-73-6) For Researchers, Scientists, and Drug Development Professionals 4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-1,2-dithiolane-4-carboxamide (CAS Number: 208243-73-6)

For Researchers, Scientists, and Drug Development Professionals

4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating heterocyclic compound built upon a strained five-membered disulfide ring. This inherent ring strain, a consequence of the constrained dihedral angle of the disulfide bond, imbues the 1,2-dithiolane core with unique reactivity, making it a valuable building block in materials science and a compelling scaffold for biological investigation.[1] While research on this specific carboxamide is nascent, the broader class of 1,2-dithiolanes has garnered significant attention for its role in dynamic covalent chemistry and as potential modulators of cellular redox pathways.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-methyl-1,2-dithiolane-4-carboxamide, offering insights for its utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-methyl-1,2-dithiolane-4-carboxamide is fundamental to its application. Key identifying information and predicted properties are summarized below.

PropertyValueSource
CAS Number 208243-73-6[3][4][5][6]
Molecular Formula C₅H₉NOS₂[3][4][5]
Molecular Weight 163.26 g/mol [4][5]
Appearance Not specified (likely a solid)
Storage 2-8°C, under an inert atmosphere, sealed in a dry environment[1][3][5]
SMILES CC1(CSSC1)C(=O)N[3]
Topological Polar Surface Area (TPSA) 43.09 Ų[4]
logP 0.873[4]
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy Predicted Chemical Shift (δ, ppm) Expected Multiplicity Assignment
Amide Protons5.5 - 7.5Broad Singlet (br s)-C(O)NH₂
Dithiolane Methylene Protons2.8 - 3.6Multiplet (m)-CH₂-S-
Methyl Protons~1.5Singlet (s)-CH₃
¹³C NMR Spectroscopy Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon170 - 185-C(O)NH₂
Quaternary Carbon50 - 60-C(CH₃)(C(O)NH₂)
Dithiolane Methylene Carbons35 - 50-CH₂-S-
Methyl Carbon20 - 30-CH₃

Rationale: The amide protons are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The diastereotopic methylene protons of the dithiolane ring will likely exhibit complex splitting patterns.[1] The methyl group, attached to a quaternary carbon, should present as a clean singlet. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal.

Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide

The synthesis of 4-methyl-1,2-dithiolane-4-carboxamide is not explicitly detailed in the literature. However, a logical and well-established approach involves the amidation of its carboxylic acid precursor, 4-methyl-1,2-dithiolane-4-carboxylic acid. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow Precursor 4-Methyl-1,2-dithiolane-4-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, T3P) Precursor->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Amine Amine Source (e.g., NH₄Cl, NH₃) Amine->Coupling Step 2 Product 4-Methyl-1,2-dithiolane-4-carboxamide Coupling->Product Purification Purification (e.g., Flash Chromatography) Product->Purification

Caption: Proposed synthesis of 4-methyl-1,2-dithiolane-4-carboxamide.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general methods for the synthesis of 1,2-dithiolane-4-carboxamide derivatives.[2]

  • Reagent Preparation:

    • Dissolve 1 equivalent of 4-methyl-1,2-dithiolane-4-carboxylic acid in a suitable dry aprotic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a solution of the amine source. For the primary amide, this could be a solution of ammonia or an ammonium salt with a non-nucleophilic base.

    • Select an appropriate coupling agent. Propane phosphonic acid anhydride (T3P) is an effective choice for amide bond formation.[2]

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the solution of the carboxylic acid and the amine source.

    • Cool the reaction mixture in an ice bath to manage any exothermicity.

  • Coupling Reaction:

    • Slowly add the coupling agent (e.g., T3P, 2 equivalents) to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with an aqueous solution (e.g., 1 M HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Reactivity and Mechanistic Considerations

The chemical behavior of 4-methyl-1,2-dithiolane-4-carboxamide is dominated by the strained disulfide bond.

Ring-Opening Reactions

The 1,2-dithiolane ring can undergo ring-opening reactions under various conditions, such as with nucleophiles or via radical mechanisms.[1] This reactivity is the basis for its use in dynamic covalent chemistry and the formation of self-healing polymers.

Resistance to Polymerization

Unlike some other 1,2-dithiolanes, 4,4-disubstituted derivatives like 4-methyl-1,2-dithiolane-4-carboxamide are relatively resistant to ring-opening polymerization.[1] This is attributed to steric hindrance around the quaternary carbon, which disfavors the propagation of a polymer chain.

Reaction with Alkynes

Under specific conditions, 4,4-disubstituted 1,2-dithiolanes can react with acetylenide anions to yield ring-opened products.[1] These intermediates can then isomerize to form dithiepins, which are seven-membered heterocyclic compounds. This reaction pathway involves the cleavage of the disulfide bond and insertion of the alkyne.[1]

Biological and Pharmacological Profile

The 1,2-dithiolane scaffold has been explored for its potential biological activities, particularly in the context of cancer research.

Thioredoxin Reductase (TrxR) Inhibition: A nuanced perspective

Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining cellular redox balance, and its overexpression is linked to cancer development.[2][7][8] While some 1,2-dithiolane-containing compounds have been investigated as TrxR inhibitors, recent studies indicate that the 1,2-dithiolane moiety alone is not sufficient to confer this activity.[2][8]

Research on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that their inhibitory effect on TrxR is strongly associated with the presence of a Michael acceptor moiety on the molecule.[2][7][8] The 1,2-dithiolane ring itself does not appear to act as a pharmacophore in this context.[2][8]

TrxR_Inhibition cluster_0 Compound with Michael Acceptor cluster_1 Compound without Michael Acceptor Dithiolane_MA 1,2-Dithiolane Derivative + Michael Acceptor Inhibition Inhibition Dithiolane_MA->Inhibition Dithiolane_only 4-Methyl-1,2-dithiolane-4-carboxamide (No Michael Acceptor) No_Inhibition No Significant Inhibition Dithiolane_only->No_Inhibition TrxR Thioredoxin Reductase (TrxR) Inhibition->TrxR No_Inhibition->TrxR

Caption: Proposed role of Michael acceptors in TrxR inhibition by dithiolanes.

Based on these findings, it is unlikely that 4-methyl-1,2-dithiolane-4-carboxamide would be a potent inhibitor of TrxR, as it lacks a Michael acceptor. However, it could serve as a valuable negative control in studies investigating the structure-activity relationships of TrxR inhibitors.

Potential Applications

The unique properties of 4-methyl-1,2-dithiolane-4-carboxamide suggest its utility in several fields.

Cosmetic and Dermatological Applications

A patent has disclosed the use of 4-methyl-1,2-dithiolane-4-carboxamide and related compounds as depigmenting agents for keratin materials.[9] This suggests a potential application in skincare products aimed at lightening skin tone or reducing hyperpigmentation. The exact mechanism of action in this context has not been fully elucidated and warrants further investigation.

Materials Science

As a 4,4-disubstituted 1,2-dithiolane, this compound's resistance to polymerization makes it an interesting monomer for controlled polymer synthesis. Its ring-opening capabilities could be harnessed in the development of novel materials with tailored properties, such as stimulus-responsive hydrogels or recyclable polymers.

Conclusion and Future Directions

4-Methyl-1,2-dithiolane-4-carboxamide is a compound with significant untapped potential. While direct research on this molecule is limited, its structural relationship to well-studied 1,2-dithiolanes provides a strong foundation for future exploration. Key areas for future research include:

  • Optimization of Synthesis: Developing and validating a high-yield, scalable synthesis protocol.

  • Elucidation of Depigmenting Mechanism: Investigating the biological pathways through which it affects keratin materials.

  • Exploration in Materials Science: Studying its incorporation into novel polymers and dynamic materials.

  • Biological Screening: Conducting broader biological screening to identify other potential therapeutic applications beyond TrxR inhibition.

This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the unique chemistry of 4-methyl-1,2-dithiolane-4-carboxamide for innovative applications in drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid | CAS 208243-72-5.
  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • ResearchGate. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Retrieved from [Link]

  • Google Patents. (1970). US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids.
  • PubMed. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Retrieved from [Link]

  • MDPI. (n.d.). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 1,2-dithiolane-4-carboxylate, 7389-17-5. Retrieved from [Link]

  • PubMed. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic studies in the 1,2-dithiole series. IV. The methylation of 4-Benzamido-1,2-dithiole-3-thione. Retrieved from [Link]

  • Google Patents. (2013). US8617524B2 - Depigmenting keratin materials utilizing dithiolane compounds.

Sources

Exploratory

A Technical Guide to 4-Methyl-1,2-dithiolane-4-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-Methyl-1,2-dithiolane-4-carboxamide, a heterocyclic compound of growing interest in the scientific communit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Methyl-1,2-dithiolane-4-carboxamide, a heterocyclic compound of growing interest in the scientific community. We will delve into its fundamental molecular characteristics, synthesis, chemical behavior, and burgeoning applications, particularly in the realms of biomedical research and materials science.

Core Molecular Profile

4-Methyl-1,2-dithiolane-4-carboxamide is a derivative of the 1,2-dithiolane ring system, a five-membered heterocycle containing a disulfide bond. The presence of a methyl and a carboxamide group at the 4-position significantly influences its chemical and physical properties.

A comprehensive summary of its key molecular identifiers is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₉NOS₂[1]
Molecular Weight 163.26 g/mol [1]
CAS Number 208243-73-6[1][2]
IUPAC Name 4-methyl-1,2-dithiolane-4-carboxamide
Synonyms 4-Carbamoyl-4-methyl-1,2-dithiolane, 4-(Aminocarbonyl)-4-methyl-1,2-dithiolane[1]

Its direct precursor, 4-Methyl-1,2-dithiolane-4-carboxylic acid, is also a crucial compound in its synthesis and related research.

PropertyValueSource
Molecular Formula C₅H₈O₂S₂[3][4][5]
Molecular Weight 164.25 g/mol [3]
CAS Number 208243-72-5[3][4]
IUPAC Name 4-methyldithiolane-4-carboxylic acid[4]

Synthesis and Chemical Reactivity

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide typically proceeds through the amidation of its corresponding carboxylic acid precursor, 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A common synthetic strategy for analogous 1,2-dithiolanes involves the cyclization of a dithiol precursor, which can be prepared from a dihaloalkane.[6] For 4-Methyl-1,2-dithiolane-4-carboxylic acid, a plausible route can be adapted from the synthesis of similar compounds.[7]

Conceptual Synthetic Workflow

A Starting Material (e.g., Diethyl 2-methyl-2-(2-sulfanylethyl)malonate) B Dithiol Formation A->B Reduction C Oxidative Cyclization B->C Oxidation (e.g., I₂, air) D 4-Methyl-1,2-dithiolane-4-carboxylic acid C->D

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

Amidation to Form 4-Methyl-1,2-dithiolane-4-carboxamide

The conversion of the carboxylic acid to the carboxamide can be achieved using standard peptide coupling reagents.

Experimental Protocol: Amidation of 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • Dissolution: Dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the solution. Stir at room temperature to activate the carboxylic acid.

  • Amine Addition: Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography to yield pure 4-Methyl-1,2-dithiolane-4-carboxamide.

Chemical Reactivity of the 1,2-Dithiolane Ring

The 1,2-dithiolane ring is characterized by significant ring strain due to the constrained dihedral angle of the disulfide bond.[3] This inherent strain makes the S-S bond susceptible to cleavage under certain conditions, such as reduction or thiol-disulfide exchange. This reactivity is a key feature exploited in its applications. However, 4,4-disubstituted 1,2-dithiolanes, such as this compound, have been noted to be relatively resistant to polymerization compared to monosubstituted analogs.[3] Under specific conditions, they can undergo ring-opening reactions, for example, with acetylenide anions.[3]

Potential Applications in Research and Development

The unique structural and reactive properties of the 1,2-dithiolane moiety position 4-Methyl-1,2-dithiolane-4-carboxamide and its derivatives as valuable tools in several research areas.

Biomedical Research

The 1,2-dithiolane ring is a key functional group in several biologically active molecules. Derivatives of 1,2-dithiolane-4-carboxylic acid have been investigated as potential inhibitors of thioredoxin reductase (TrxR), an enzyme overexpressed in certain cancers.[3][8] While some studies suggest that the 1,2-dithiolane moiety alone may not be a potent pharmacophore for TrxR inhibition, its derivatives, when coupled with other functionalities like Michael acceptors, have shown significant inhibitory effects.[8][9]

Signaling Pathway Implication

NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Reduces Thioredoxin_ox Thioredoxin (Oxidized) TrxR->Thioredoxin_ox Reduces Thioredoxin_red Thioredoxin (Reduced) Downstream Downstream Cellular Processes (e.g., DNA synthesis, antioxidant defense) Thioredoxin_red->Downstream Regulates Inhibitor 1,2-Dithiolane Derivatives (Potential Inhibitors) Inhibitor->TrxR Inhibits

Caption: Potential role of 1,2-dithiolane derivatives in inhibiting the TrxR pathway.

Materials Science

The strained disulfide bond in the 1,2-dithiolane ring is a valuable motif for the development of dynamic and responsive polymers.[3] Ring-opening polymerization of dithiolane derivatives can lead to the formation of self-healing materials, recyclable hydrogels, and other smart polymers.[3] Furthermore, the high sulfur content of these molecules can be leveraged to create polymers with high refractive indices, an area actively being explored with related compounds like methyl 4-methyl-1,2-dithiolane-4-carboxylate.[10]

Conclusion

4-Methyl-1,2-dithiolane-4-carboxamide is a molecule with significant potential, underpinned by the unique chemistry of its strained disulfide ring. While its direct applications are still emerging, its structural similarity to well-studied 1,2-dithiolanes suggests a promising future in the development of novel therapeutics and advanced materials. Further research into its synthesis, reactivity, and biological activity will undoubtedly uncover new opportunities for this versatile compound.

References

  • PubChem. (n.d.). Methyl 1,2-dithiolane-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • Krims, K., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 27(20), 6881. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 1,2-dithiolane-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids.
  • National Institutes of Health. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Methyl-1,2-dithiolane-4-carboxamide

Introduction 4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-1,2-dithiolane-4-carboxamide is a fascinating heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, a five-membered ring containing a disulfide bond with a geminal methyl and carboxamide substitution, imparts a distinct set of chemical properties that are crucial to its potential applications. As with any compound under investigation for pharmaceutical or advanced material development, a thorough understanding of its stability under various stress conditions is paramount. This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Methyl-1,2-dithiolane-4-carboxamide, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide will extrapolate from the well-documented chemistry of the 1,2-dithiolane ring system and related structures to provide a robust theoretical framework and practical experimental guidance.

Molecular Structure and Inherent Strain of the 1,2-Dithiolane Ring

The core of 4-Methyl-1,2-dithiolane-4-carboxamide is the 1,2-dithiolane ring. This saturated five-membered heterocycle is characterized by a disulfide bond constrained to a dihedral angle of less than 35°, a significant deviation from the ideal geometry of linear disulfides. This geometric constraint introduces substantial ring strain, which in turn weakens the S-S bond.[1] This inherent strain is a double-edged sword; it is the source of the unique reactivity that makes 1,2-dithiolanes valuable in dynamic covalent chemistry and as potential inhibitors of enzymes like thioredoxin reductase, but it also renders the molecule susceptible to reactions such as thiol-disulfide exchange and ring-opening polymerization.[1]

The 4,4-disubstitution pattern, with both a methyl and a carboxamide group at the C4 position, is expected to influence the stability of the 1,2-dithiolane ring. Research on analogous 4,4-disubstituted 1,2-dithiolane derivatives suggests that they are more resistant to polymerization compared to their monosubstituted counterparts.[1] However, under specific conditions, they can still undergo ring-opening reactions.

Monomer 4-Methyl-1,2-dithiolane-4-carboxamide Diradical Diradical Intermediate (Ring-Opened) Monomer->Diradical Homolytic S-S Cleavage Heat Δ (Heat) Polymer Polydisulfide Diradical->Polymer Propagation

Caption: Proposed ring-opening polymerization pathway.

Desulfurization and Ring Contraction

At elevated temperatures, extrusion of one or both sulfur atoms from the dithiolane ring is a plausible degradation route. The loss of a sulfur atom could lead to the formation of a more stable five-membered thiolane ring or a four-membered thietane ring, although the latter would also be strained. Complete desulfurization would result in the formation of volatile sulfur species like hydrogen sulfide (if a hydrogen source is available) or sulfur dioxide (in the presence of oxygen) and a hydrocarbon backbone.

Fragmentation of the Carboxamide Side Chain

The carboxamide functional group itself is generally thermally robust. However, at higher temperatures, it can undergo hydrolysis (if water is present) to the corresponding carboxylic acid and ammonia, or dehydration to a nitrile. Fragmentation of the C-C bond between the ring and the carboxamide group is also a possibility, leading to the formation of isobutyramide and other smaller molecules.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the thermal stability of 4-Methyl-1,2-dithiolane-4-carboxamide requires a multi-faceted experimental approach. The following protocols are designed to provide a thorough understanding of its degradation profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Accurately weigh 5-10 mg of 4-Methyl-1,2-dithiolane-4-carboxamide into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

  • Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which significant degradation events occur.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any thermal events such as phase transitions or decomposition.

Methodology:

  • Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition temperatures.

  • Record the heat flow to the sample relative to the reference.

  • An endothermic peak will indicate melting, while exothermic peaks often correspond to decomposition. Some derivatives of the analogous 1,2-dithiolane-4-carboxylic acid have shown decomposition at their melting points. [2]

Isothermal Stress Studies

Objective: To study the degradation kinetics at specific temperatures below the onset of rapid decomposition observed in TGA.

Methodology:

  • Place accurately weighed samples of 4-Methyl-1,2-dithiolane-4-carboxamide in sealed vials.

  • Store the vials in ovens at several constant temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • At specified time intervals, remove a vial from each temperature and allow it to cool to room temperature.

  • Dissolve the contents in a suitable solvent and analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Degradation Product Identification

Identifying the products formed during thermal degradation is crucial for elucidating the degradation pathways.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the parent compound and its degradation products.

Methodology:

  • Develop a reversed-phase HPLC method using a C18 column.

  • The mobile phase could consist of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape for any acidic degradants) and an organic solvent like acetonitrile or methanol.

  • Use a UV detector to monitor the elution of the compounds. The disulfide bond in 1,2-dithiolanes has a weak UV absorbance around 330 nm which can be used for detection. [3]4. Inject samples from the isothermal stress studies to track the decrease in the parent peak area and the increase in degradation product peak areas over time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights and fragmentation patterns of the degradation products.

Methodology:

  • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).

  • Analyze the stressed samples using the developed HPLC method.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

  • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation products.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the degradation products, which will provide structural information.

Data Presentation

Table 1: Thermal Analysis Data (Hypothetical)
ParameterValueConditions
Melting Point (DSC)TBD10 °C/min, N₂
Onset of Decomposition (TGA)TBD10 °C/min, N₂
Mass Loss at 200 °C (TGA)TBD10 °C/min, N₂
Onset of Oxidation (TGA)TBD10 °C/min, Air

TBD: To be determined experimentally.

Table 2: Isothermal Stability Data (Hypothetical)
Temperature (°C)Time (days)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
60099.8<0.1<0.1
799.50.2<0.1
1499.10.50.1
80099.8<0.1<0.1
797.21.50.3
1494.53.20.8

Data to be generated from experimental studies.

Conclusion

4-Methyl-1,2-dithiolane-4-carboxamide possesses a unique and reactive 1,2-dithiolane ring that is central to its chemical properties and potential applications. While this moiety imparts desirable reactivity, it also presents inherent stability challenges, particularly concerning its thermal lability. The proposed degradation pathways, including ring-opening polymerization and desulfurization, are based on the established chemistry of related cyclic disulfides. The experimental protocols and analytical methods outlined in this guide provide a robust framework for a comprehensive investigation into the thermal stability and degradation of this promising molecule. A thorough understanding of these characteristics is a critical step in the journey of developing 4-Methyl-1,2-dithiolane-4-carboxamide into a safe and effective therapeutic agent or a reliable component in advanced materials.

References

  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. [Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Nature Communications. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • 1,2-Dithiolane. Wikipedia. [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate. [Link]

  • Predicting the stability of cyclic disulfides by molecular modeling: effective concentrations in thiol-disulfide interchange and the design of strongly reducing dithiols. Journal of the American Chemical Society. [Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Europe PMC. [Link]

  • 4-amino-1,2-dithiolane-4-carboxylic acids.
  • The role of intra-domain disulfide bonds in heat-induced irreversible denaturation of camelid single domain VHH antibodies. Protein Engineering, Design and Selection. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Puget Sound. [Link]

  • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science. [Link]

  • The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) as a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society. [Link]

  • Radical ring-opening polymerization of cyclic disulfides: From reaction mechanisms and equilibria to materials and applications. American Chemical Society. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

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Exploratory

A Technical Guide to the Discovery and Natural Occurrence of 1,2-Dithiolane Derivatives

Abstract: The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is a fascinating and biologically significant structural motif. The inherent strain in this cyclic disulfide imparts unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is a fascinating and biologically significant structural motif. The inherent strain in this cyclic disulfide imparts unique chemical reactivity, making it a key pharmacophore in a variety of natural products. This guide provides an in-depth exploration of the discovery, natural sources, biosynthesis, and biological activities of notable 1,2-dithiolane derivatives. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique class of organosulfur compounds.

Introduction: The Unique Chemistry of the 1,2-Dithiolane Ring

The 1,2-dithiolane is an organosulfur heterocycle derived from cyclopentane, where two adjacent methylene groups are replaced by a disulfide bridge.[1] Unlike linear disulfides which prefer a CSSC dihedral angle of approximately 90°, the five-membered ring geometry constrains this angle to less than 35°.[2] This geometric constraint leads to a significant increase in ring strain, primarily due to the repulsion between the lone pairs of electrons on the adjacent sulfur atoms.[2] This inherent strain weakens the S-S bond, making 1,2-dithiolanes more susceptible to reduction and thiol-disulfide exchange reactions compared to their linear or larger-ring counterparts. This enhanced reactivity is central to the biological function of many dithiolane-containing molecules, positioning them as potent redox-active agents and enzyme cofactors.[2][3]

Landmark Discoveries and Key Natural Sources

The family of 1,2-dithiolane natural products is diverse, spanning from essential metabolic cofactors to potent toxins and plant defense compounds. Their discovery has often been linked to investigations into unique biological phenomena.

α-Lipoic Acid: A Universal Antioxidant and Metabolic Cofactor

The story of 1,2-dithiolanes begins with the discovery of α-lipoic acid (ALA), also known as thioctic acid.[4][5] Initially identified as a growth factor for certain microorganisms, its structure was elucidated after a monumental effort that involved processing an estimated 10 tons of beef liver residue to yield just 30 mg of the pure substance.[5] ALA is now recognized as an essential cofactor for mitochondrial multienzyme complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for aerobic metabolism.[5][6]

Asparagusic Acid: The Source of a Curious Aroma

A more commonly known, if not notorious, 1,2-dithiolane is asparagusic acid (1,2-dithiolane-4-carboxylic acid).[8] This compound is found exclusively in asparagus (Asparagus officinalis) and is the metabolic precursor to the sulfur-containing compounds that give urine a characteristic odor after consuming the vegetable.[9][10][11] When metabolized, asparagusic acid is broken down into volatile sulfurous compounds, including methanethiol, dimethyl sulfide, and dimethyl disulfide, which are responsible for the pungent aroma.[11]

  • Biological Role: Beyond its aromatic properties, asparagusic acid and its derivatives are believed to possess biocidal and allelopathic properties, potentially serving as a defense mechanism for the asparagus plant.[8]

Marine and Microbial Toxins: Nereistoxin and Beyond

The marine environment is a rich source of structurally unique natural products, including potent 1,2-dithiolane derivatives.

  • Nereistoxin: Isolated in 1962 from the marine annelid Lumbriconereis heteropoda, nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine) is a potent neurotoxin.[1][12] It acts as an antagonist of the nicotinic acetylcholine receptor, causing paralysis in insects.[12] This discovery led to the development of a successful class of synthetic insecticides, including cartap and bensultap, which are pro-pesticides that are metabolized into nereistoxin in the target pest.[12][13][14]

  • Microbial Derivatives: Certain microorganisms, particularly from the genus Streptomyces, produce 1,2-dithiolane compounds that exhibit antibacterial and antitumor activities.[15] These discoveries highlight the potential of microbial sources for novel drug leads containing the dithiolane scaffold.

Other Notable Occurrences

The 1,2-dithiolane ring is also found in other natural contexts:

  • Guinesines: Isolated from the bark of Cassipourea guianensis, these compounds also show insecticidal activity.[13]

  • Skunk Scent Glands: Several simple alkyl-substituted 1,2-dithiolanes are components of the defensive spray of skunks and related mammals.[1]

The following table summarizes the key natural 1,2-dithiolane derivatives:

Compound NameChemical NameNatural Source(s)Key Biological Significance
α-Lipoic Acid (R)-5-(1,2-dithiolan-3-yl)pentanoic acidAnimals (liver, heart), Plants (spinach, broccoli)Essential cofactor in aerobic metabolism, powerful antioxidant.[4][5]
Asparagusic Acid 1,2-dithiolane-4-carboxylic acidAsparagus officinalis (Asparagus)Precursor to urinary odor compounds, potential allelochemical.[8][10]
Nereistoxin N,N-dimethyl-1,2-dithiolan-4-amineLumbriconereis heteropoda (Marine Annelid)Neurotoxin, lead compound for synthetic insecticides.[1][12]
Guinesines A-C Dithiolane alkaloidsCassipourea guianensis (Shrub)Insecticidal activity.[13]

Biosynthesis of the 1,2-Dithiolane Ring: The Lipoic Acid Pathway

The biosynthesis of α-lipoic acid is the best-understood pathway for the enzymatic formation of the 1,2-dithiolane ring. It is a remarkable process that occurs within the mitochondria and involves the direct insertion of sulfur atoms into an unactivated carbon chain.[5]

The process begins with octanoic acid, an eight-carbon fatty acid synthesized via the mitochondrial fatty acid synthesis (mtFAS) pathway.[5][6][16]

Key Enzymatic Steps:
  • Octanoyl Transfer: An octanoyltransferase enzyme transfers the octanoyl group from an acyl carrier protein (ACP) to a specific lysine residue on a lipoyl domain of a carrier protein (like the H protein of the glycine cleavage system).[5][6][16]

  • Sulfur Insertion: The crucial step is catalyzed by lipoyl synthase (LipA), a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[5][16] LipA contains two iron-sulfur clusters.[16]

    • One cluster reductively cleaves SAM to generate a 5'-deoxyadenosyl radical.

    • This radical abstracts hydrogen atoms sequentially from C6 and C8 of the protein-bound octanoyl chain, creating substrate radicals.

    • The second iron-sulfur cluster is sacrificed to serve as the direct sulfur donor, inserting sulfur atoms at the radical centers to form the dihydrolipoyl (reduced) form of the dithiolane ring.[5][6][16]

  • Oxidation: The newly formed dihydrolipoyl moiety is then oxidized to the cyclic disulfide lipoyl moiety by a dihydrolipoamide dehydrogenase.[6]

This pathway is notable because it synthesizes lipoic acid directly onto its target protein; free lipoic acid is not produced as an intermediate.[5]

Lipoic Acid Biosynthesis cluster_mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) cluster_Lipoylation Lipoylation Pathway Octanoyl_ACP Octanoyl-ACP Octanoyltransferase Octanoyltransferase Octanoyl_ACP->Octanoyltransferase Transfers Octanoyl Group Octanoyl_Protein Octanoyl-Lipoyl Domain LipA Lipoyl Synthase (LipA) + Radical SAM + [Fe-S] cluster Octanoyl_Protein->LipA Abstracts H at C6 & C8 Dihydrolipoyl_Protein Dihydrolipoyl-Lipoyl Domain DHDH Dihydrolipoamide Dehydrogenase Dihydrolipoyl_Protein->DHDH Oxidation of Thiols Lipoyl_Protein Lipoyl-Protein Complex (Active Cofactor) Octanoyltransferase->Octanoyl_Protein LipA->Dihydrolipoyl_Protein Inserts 2x Sulfur Atoms DHDH->Lipoyl_Protein

Caption: De novo biosynthesis of the α-lipoic acid cofactor.

Methodologies for Extraction and Characterization

The isolation and analysis of 1,2-dithiolane derivatives from natural sources require specific methodologies tailored to their chemical properties. The low abundance of many of these compounds presents a significant challenge.

Protocol: Extraction of α-Lipoic Acid from Food Samples

This protocol is adapted from methods used for the analysis of lipoic acid in various foodstuffs.[17] It relies on solvent extraction followed by purification.

Objective: To extract α-lipoic acid from a biological matrix (e.g., spinach, liver) for subsequent analysis.

Materials:

  • Biological sample (e.g., 10g of homogenized spinach)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV or Mass Spectrometry detector

Procedure:

  • Homogenization & Extraction:

    • Blend 10g of the sample with 50 mL of methanol. Causality: Methanol is an effective solvent for disrupting cell membranes and solubilizing moderately polar compounds like lipoic acid.

    • Acidify the mixture with 1 mL of concentrated HCl. Causality: Acid hydrolysis helps to cleave the amide bond linking lipoic acid to lysine residues in proteins, releasing it into the solvent.

  • Sonication:

    • Place the mixture in an ultrasonic bath for 30 minutes. Causality: Sonication uses high-frequency sound waves to further disrupt cells and enhance the extraction efficiency.

  • Centrifugation:

    • Transfer the mixture to centrifuge tubes and centrifuge at 5000 x g for 15 minutes.

    • Carefully decant and collect the supernatant. Causality: This step separates the solid cellular debris from the liquid extract containing the target analyte.

  • Concentration & Purification:

    • Concentrate the supernatant using a rotary evaporator until the volume is reduced to ~5 mL.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge to remove non-polar impurities and concentrate the analyte.

  • Analysis:

    • The purified extract is then ready for analysis by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[18] Causality: RP-HPLC separates compounds based on their hydrophobicity, providing excellent resolution for molecules like lipoic acid. Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.[18]

Extraction and Analysis Workflow Start Natural Source (e.g., Spinach) Homogenize 1. Homogenization & Acid Hydrolysis Start->Homogenize Sonicate 2. Ultrasonic Extraction Homogenize->Sonicate Centrifuge 3. Centrifugation (Separate Solids) Sonicate->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Concentrate 4. Concentration (Rotary Evaporation) Supernatant->Concentrate Purify 5. Purification (Solid Phase Extraction) Concentrate->Purify Purified_Extract Purified Extract Purify->Purified_Extract Analyze 6. Analysis (RP-HPLC-UV/MS) Purified_Extract->Analyze

Caption: General workflow for natural product extraction and analysis.

A Note on Chemical Synthesis

While this guide focuses on natural occurrence, the therapeutic interest in 1,2-dithiolanes has driven the development of numerous synthetic routes.[19] These methods are crucial for producing these compounds in larger quantities for research and for creating novel analogs with improved pharmacological properties.[3][19] Common strategies often involve the cyclization of a 1,3-dithiol precursor or the conversion of 1,3-diols into the corresponding dithiolane.[13][20]

Biological Activities and Therapeutic Horizons

The unique redox chemistry of the 1,2-dithiolane ring underpins a wide range of biological activities, making these compounds highly attractive for drug development.

  • Antioxidant Activity: The lipoic acid/dihydrolipoic acid redox couple is considered a "universal antioxidant".[21] It can directly scavenge a variety of reactive oxygen species (ROS) and can also regenerate other key antioxidants like Vitamin C, Vitamin E, and glutathione.[4][21] This broad-spectrum antioxidant capacity is the basis for its use in treating conditions associated with oxidative stress, such as diabetic neuropathy.[7]

  • Enzyme Inhibition: The strained disulfide bond is a target for nucleophilic attack by cysteine residues in enzymes. This reactivity has been exploited in the design of enzyme inhibitors, particularly for thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[22]

  • Neuroprotection: Several studies have shown that 1,2-dithiolane derivatives, including conjugates of lipoic acid, exhibit significant neuroprotective effects in cellular models of glutamate-induced toxicity.[19]

  • Pesticidal Activity: As demonstrated by nereistoxin, the dithiolane ring can be incorporated into molecules that potently disrupt neurotransmission in insects, providing a valuable scaffold for insecticide development.[13][14]

Biological Activity of Lipoic Acid LA Lipoic Acid (Oxidized Form) DHLA Dihydrolipoic Acid (Reduced Form) LA->DHLA Redox Cycling ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges VitC_ox Oxidized Vitamin C DHLA->VitC_ox Reduces VitE_ox Oxidized Vitamin E DHLA->VitE_ox Reduces GSSG Oxidized Glutathione (GSSG) DHLA->GSSG Reduces VitC_red Reduced Vitamin C VitC_ox->VitC_red VitE_red Reduced Vitamin E VitE_ox->VitE_red GSH Reduced Glutathione (GSH) GSSG->GSH

Caption: The antioxidant recycling cascade involving lipoic acid.

Conclusion and Future Directions

From essential cofactors to plant defense agents and marine toxins, 1,2-dithiolane derivatives represent a structurally fascinating and biologically potent class of natural products. The strained disulfide bond at their core imparts a unique reactivity that nature has harnessed for a variety of functions. For drug development professionals, this scaffold offers a versatile starting point for designing novel therapeutics targeting oxidative stress, cancer, neurodegenerative diseases, and infectious agents. Future research will undoubtedly uncover new natural sources of these compounds and expand their application in medicine and agriculture.

References

  • 1,2-Dithiolane - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mitchell, S. C. (2001). Asparagus, urinary odor, and 1,2-dithiolane-4-carboxylic acid. Perspectives in Biology and Medicine, 44(2), 213–220. [Link]

  • Arkenberg, M. R., et al. (2019). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic Letters, 21(18), 7304–7308. [Link]

  • The Best Food Sources for Alpha Lipoic Acid. (2023, October 12). AOR. [Link]

  • Igarashi, Y., et al. (1993). 1,2-dithiolane compound.
  • Lipoic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Spritzler, F. (2019, December 23). Why Does Asparagus Make Your Pee Smell? Healthline. [Link]

  • Persichilli, S., et al. (2002). Synthesis and Pharmacological Evaluation of New 1,2-dithiolane Based Antioxidants. Medicinal Chemistry Research, 11(1), 18-32. [Link]

  • Asparagusic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. Chemistry & Biodiversity, 20(8), e202300434. [Link]

  • Lipoic Acid. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved January 28, 2026, from [Link]

  • Sparks, S. M., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), 58169. [Link]

  • John, M., et al. (2023). Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes. PLOS Genetics, 19(6), e1010806. [Link]

  • Booker, S. J. (2019, June 13). The biosynthesis of lipoic acid: a saga of death, destruction, and rebirth. NIH VideoCasting and Podcasting. [Link]

  • Stromberg, J. (2013, May 3). Why Asparagus Makes Your Urine Smell. Smithsonian Magazine. [Link]

  • Lee, S., & Lee, J. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry, 21(1), 30-46. [Link]

  • Asparagusic acid | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Uneme, H., et al. (1992). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry, 56(12), 2023-2033. [Link]

  • Koufaki, M., et al. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4223–4227. [Link]

  • Singh, M., & Prinz, H. (1999). Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties. Semantic Scholar. [Link]

  • Wang, Y., et al. (2023). Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives Containing Phosphonate. Molecules, 28(12), 4843. [Link]

  • Allelochemicals inhibit the growth of subsequently replanted asparagus (Asparagus officinalis L.) | Request PDF. (2025, August 10). ResearchGate. [Link]

  • (PDF) Extraction and estimation of alpha lipoic acid content in different food samples by reverse phase HPLC: effect of heat treatment. (2019, February 27). ResearchGate. [Link]

  • Nereistoxin - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • L'Hocine, L., et al. (2009). Antioxidant nanosphere comprising[1][8]-dithiolane moieties. Google Patents, WO2009086547A1.

  • Kem, W. R., et al. (2022). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins. Marine Drugs, 20(1), 44. [Link]

  • A kind of preparation method of α-lipoic acid. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Testing 4-Methyl-1,2-dithiolane-4-carboxamide Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Cytotoxic Potential of 4-Methyl-1,2-dithiolane-4-carboxamide The 1,2-dithiolane ring is a fascinating and reactive functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of 4-Methyl-1,2-dithiolane-4-carboxamide

The 1,2-dithiolane ring is a fascinating and reactive functional group found in molecules with significant biological activity.[1] This strained five-membered heterocyclic system, characterized by a constrained disulfide bond, is a key feature in compounds being explored for their therapeutic potential, particularly in oncology.[1] Analogs of 1,2-dithiolane-4-carboxylic acid have been identified as potential inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis.[2][3] Overexpression of TrxR is frequently associated with cancer development, making it a compelling target for novel therapeutic agents.[3]

This application note provides a comprehensive and multi-tiered protocol for evaluating the cytotoxicity of a specific analog, 4-Methyl-1,2-dithiolane-4-carboxamide. While direct studies on this particular carboxamide are not extensively published, the protocols outlined here are based on established methods for assessing the cytotoxicity of novel chemical entities and are informed by the known biological activities of structurally related dithiolane compounds.[2][4]

Our approach is designed to not only quantify the cytotoxic effects of 4-Methyl-1,2-dithiolane-4-carboxamide but also to elucidate the potential underlying mechanisms of cell death. By employing a battery of assays, researchers can build a detailed cytotoxicity profile, a critical step in the early stages of drug discovery and development.[5][6] This guide will detail protocols for assessing cell viability, membrane integrity, apoptosis induction, and oxidative stress.

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The initial step in assessing the cytotoxicity of a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][7] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Scientific Rationale

This primary screen is essential for determining the concentration range over which 4-Methyl-1,2-dithiolane-4-carboxamide exerts a cytotoxic effect. The resulting dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound and incubate (24-72h) cell_seeding->treatment compound_prep Prepare serial dilutions of 4-Methyl-1,2-dithiolane-4-carboxamide compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (see table below) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Methyl-1,2-dithiolane-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8][10]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Read the absorbance at 570 nm using a microplate reader.[11]

Cell Line ExampleSeeding Density (cells/well)
HeLa (Cervical Cancer)5,000 - 10,000
MCF-7 (Breast Cancer)8,000 - 15,000
A549 (Lung Cancer)5,000 - 10,000
HEK293 (Non-cancerous)10,000 - 20,000

Tier 2: Mechanistic Cytotoxicity Assays

Following the determination of the IC50 value, the next logical step is to investigate the potential mechanisms by which 4-Methyl-1,2-dithiolane-4-carboxamide induces cell death. A multi-parametric approach is recommended.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[12]

The LDH assay helps to distinguish between cytotoxic events that lead to membrane rupture (necrosis) and cytostatic effects or apoptosis where the membrane initially remains intact.

  • Cell Seeding and Treatment:

    • Seed and treat cells with 4-Methyl-1,2-dithiolane-4-carboxamide (at concentrations around the IC50 value) in a 96-well plate as described for the MTT assay.

    • Include controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a no-cell background control.[13]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and a catalyst).[12]

    • Add the reaction mixture to each well containing the supernatant.[13]

    • Incubate for up to 30 minutes at room temperature, protected from light.[14]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.[14]

    • Measure the absorbance at 490 nm.[14]

Apoptosis Assay: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases.[15]

This assay determines if 4-Methyl-1,2-dithiolane-4-carboxamide induces apoptosis by measuring the activity of caspases-3 and -7. Commercially available kits typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[16][17]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with the compound as previously described.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16]

    • Add the reagent directly to the wells containing cells and medium.

  • Incubation and Luminescence Reading:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Oxidative Stress Assay: Reactive Oxygen Species (ROS) Detection

Given that related dithiolane compounds may target thioredoxin reductase, a key enzyme in cellular redox control, it is plausible that 4-Methyl-1,2-dithiolane-4-carboxamide could induce oxidative stress.[2][3] This can be assessed by measuring the levels of intracellular reactive oxygen species (ROS).

This assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Cell Seeding and Treatment:

    • Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Treat cells with the compound for a shorter duration (e.g., 1-6 hours) as ROS generation can be an early event. Include a positive control such as tert-Butyl hydroperoxide (TBHP).[18]

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS or serum-free medium.

    • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[19]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells again.

    • Add PBS or phenol red-free medium to the wells.

    • Measure the fluorescence intensity using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.[18]

Potential Mechanistic Pathways

Cytotoxicity_Pathways cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Compound 4-Methyl-1,2-dithiolane-4-carboxamide TrxR_Inhibition TrxR Inhibition (?) Compound->TrxR_Inhibition Hypothesized ROS_Increase Increased ROS Compound->ROS_Increase Membrane_Damage Membrane Damage Compound->Membrane_Damage Caspase_Activation Caspase-3/7 Activation Compound->Caspase_Activation TrxR_Inhibition->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Necrosis Necrosis Membrane_Damage->Necrosis Caspase_Activation->Apoptosis

Caption: Hypothesized cytotoxic mechanisms of the compound.

Data Analysis and Interpretation

A thorough analysis of the data generated from these assays is crucial for building a comprehensive cytotoxicity profile.

  • MTT Assay: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

  • LDH Assay: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Caspase-3/7 and ROS Assays: Express the results as a fold change in luminescence or fluorescence relative to the untreated control.

AssayPossible Interpretation of a Positive Result
MTT Compound reduces cell viability/proliferation.
LDH Compound induces necrotic cell death via membrane damage.
Caspase-3/7 Compound induces apoptotic cell death.
ROS Compound induces oxidative stress.

Concluding Remarks

The protocol outlined in this application note provides a robust framework for the initial cytotoxic evaluation of 4-Methyl-1,2-dithiolane-4-carboxamide. By integrating a primary viability screen with a panel of mechanistic assays, researchers can gain valuable insights into the compound's potency and mode of action. This multi-parametric approach is fundamental for making informed decisions in the progression of a potential therapeutic candidate through the drug discovery pipeline. It is imperative to perform these experiments in multiple, biologically relevant cell lines, including both cancerous and non-cancerous lines, to assess for any potential therapeutic window.

References

  • Krims, K., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. Available at: [Link]

  • Krims, K., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? National Center for Biotechnology Information. Available at: [Link]

  • Krims, K., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. Available at: [Link]

  • ROS Assay Kit (Green Fluorescence) Protocol. (n.d.). Abbexa. Available at: [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Available at: [Link]

  • Organic Chemistry Portal (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Google Patents (n.d.). US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids. Google Patents.
  • Provost, J. J., & Wallert, M. A. (2014). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Carrara, M., et al. (2002). Synthesis and Pharmacological Evaluation of New 1,2-dithiolane Based Antioxidants. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Wikipedia (n.d.). Dithiol. Wikipedia. Available at: [Link]

  • Assay Genie (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]

  • protocols.io (2021). Caspase-3/7 activity. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • Bio-protocol (2018). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. Available at: [Link]

  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Al-Saffar, A. H. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]

  • MDPI (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

  • PubChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. Available at: [Link]

  • AntBio (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NCBI. Available at: [Link]

  • SciELO (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • National Center for Biotechnology Information (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. NCBI. Available at: [Link]

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Application

Application Notes and Protocols for 4-Methyl-1,2-dithiolane-4-carboxamide as a Probe for Redox Signaling

Introduction: The Critical Role of Redox Signaling and its Elucidation Cellular life is governed by a delicate balance of reduction and oxidation (redox) reactions. This equilibrium, often referred to as redox homeostasi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Redox Signaling and its Elucidation

Cellular life is governed by a delicate balance of reduction and oxidation (redox) reactions. This equilibrium, often referred to as redox homeostasis, is fundamental to a myriad of physiological processes, from energy metabolism and cell proliferation to apoptosis and immune responses. Key players in maintaining this balance are reactive oxygen species (ROS) and cellular antioxidants, such as glutathione (GSH) and the thioredoxin (Trx) system. Disruptions in redox homeostasis can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the ability to accurately monitor and quantify the cellular redox state is of paramount importance in both basic research and drug development.

4-Methyl-1,2-dithiolane-4-carboxamide is a novel molecular probe designed to interrogate cellular redox signaling pathways. Its core structure features a strained 1,2-dithiolane ring, which serves as a redox-sensitive trigger. This five-membered ring with a disulfide bond is susceptible to reduction by cellular thiols, leading to a conformational change that can be harnessed to generate a detectable signal. The inherent ring strain of the 1,2-dithiolane moiety makes it more reactive than linear disulfides, enhancing its sensitivity as a redox probe.

This document provides a comprehensive guide to the application of 4-Methyl-1,2-dithiolane-4-carboxamide for monitoring redox signaling in cellular systems. We will delve into the underlying mechanism of action, provide detailed protocols for its use in live-cell imaging, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: A Redox-Triggered Cascade

The functionality of 4-Methyl-1,2-dithiolane-4-carboxamide as a redox probe is predicated on a "trigger-release" mechanism. For the purpose of generating a fluorescent output, the carboxamide group can be conjugated to a fluorophore that is quenched in its initial state. The reduction of the 1,2-dithiolane ring by cellular reductants, such as glutathione or thioredoxin reductase, initiates a cascade of events leading to the release and subsequent fluorescence of the reporter molecule.

The proposed mechanism is as follows:

  • Cellular Uptake: The probe, being a small molecule, can permeate the cell membrane and distribute within the cytoplasm and potentially other organelles.

  • Redox-Sensing: In the presence of reducing agents, the disulfide bond in the 1,2-dithiolane ring is cleaved, resulting in a linearized dithiol.

  • Intramolecular Cyclization: The newly formed thiols can then undergo an intramolecular cyclization reaction. This is a spontaneous process driven by the proximity of the reacting groups.

  • Fluorophore Release and Activation: This cyclization event leads to the cleavage of the amide bond linking the dithiolane moiety to the fluorophore, releasing the latter. The unquenched, free fluorophore can then fluoresce upon excitation at its specific wavelength.

The intensity of the resulting fluorescence is directly proportional to the extent of probe activation, which in turn reflects the reducing capacity of the cellular environment.

Probe_Activation_Mechanism Probe Probe Reduced_Probe Reduced_Probe Probe->Reduced_Probe Cellular Reductants (GSH, TrxR) Cyclized_Intermediate Cyclized_Intermediate Reduced_Probe->Cyclized_Intermediate Intramolecular Cyclization Fluorescence Fluorescence Cyclized_Intermediate->Fluorescence Fluorophore Release

Caption: Proposed mechanism of action for a 4-Methyl-1,2-dithiolane-4-carboxamide-based redox probe.

Experimental Protocols

Protocol 1: In Vitro Characterization of the Probe

Objective: To validate the responsiveness of the probe to known biological reductants in a cell-free system.

Materials:

  • 4-Methyl-1,2-dithiolane-4-carboxamide conjugated to a suitable fluorophore (e.g., coumarin for blue fluorescence).

  • Reduced Glutathione (GSH)

  • Recombinant Thioredoxin Reductase (TrxR)

  • NADPH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a stock solution of the probe (e.g., 10 mM in DMSO).

  • Prepare working solutions of GSH (e.g., 0-10 mM in PBS) and TrxR/NADPH (e.g., TrxR at 0-5 µM with a saturating concentration of NADPH, typically 200 µM, in PBS).

  • Set up the reaction: In a 96-well black plate, add the probe to a final concentration of 10 µM in each well.

  • Initiate the reaction: Add the different concentrations of GSH or the TrxR/NADPH system to the wells. Include a control with only the probe in PBS.

  • Incubate the plate at 37°C, protected from light.

  • Measure fluorescence at appropriate time points (e.g., 0, 15, 30, 60, and 120 minutes) using the fluorometer. Use excitation and emission wavelengths specific to the conjugated fluorophore.

  • Analyze the data: Plot the fluorescence intensity against the concentration of the reductant and time.

ParameterRecommended Range
Probe Concentration5 - 25 µM
GSH Concentration0 - 10 mM
TrxR Concentration0 - 5 µM
Incubation Time0 - 120 minutes
Temperature37°C

Table 1: Recommended parameters for in vitro characterization.

Protocol 2: Live-Cell Imaging of Cellular Redox State

Objective: To visualize and quantify changes in the cellular redox environment in living cells using the probe.

Materials:

  • Adherent cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Probe stock solution (10 mM in DMSO)

  • Fluorescence microscope with live-cell imaging capabilities (incubator, appropriate filter sets)

  • Optional: Oxidizing agent (e.g., hydrogen peroxide, H₂O₂) or reducing agent (e.g., N-acetylcysteine, NAC) for control experiments.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well imaging plates at a density that will result in 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete culture medium. A final concentration of 5-10 µM is a good starting point, but this should be optimized for your cell type.

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

    • Place the cells on the microscope stage and allow them to equilibrate.

    • Acquire images using the appropriate fluorescence channels for the chosen fluorophore.

  • (Optional) Perturbation and Time-Lapse Imaging:

    • To study the dynamics of redox changes, you can treat the cells with an oxidizing or reducing agent after the initial images are taken.

    • Acquire images at regular intervals to monitor the change in fluorescence over time.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell or in specific subcellular regions.

    • Normalize the fluorescence intensity to a control group (e.g., untreated cells) to determine the relative change in redox state.

Live_Cell_Imaging_Workflow Seed_Cells Seed_Cells Probe_Loading Probe_Loading Seed_Cells->Probe_Loading 24-48h Wash_Cells Wash_Cells Probe_Loading->Wash_Cells 30-60 min Image_Acquisition Image_Acquisition Wash_Cells->Image_Acquisition Data_Analysis Data_Analysis Image_Acquisition->Data_Analysis Quantify Fluorescence

Caption: A streamlined workflow for live-cell imaging using the redox probe.

Data Interpretation and Troubleshooting

  • Increased Fluorescence: An increase in fluorescence intensity indicates a more reducing cellular environment, as more of the probe is being activated.

  • Decreased Fluorescence: A decrease in fluorescence intensity suggests a more oxidizing environment.

  • Controls are Crucial: Always include positive and negative controls. For a positive control, treat cells with a known reducing agent like NAC to confirm the probe's responsiveness. For a negative control, pre-treat cells with an oxidizing agent like H₂O₂ to see if the probe signal is diminished.

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorophore. Use the lowest possible laser power and exposure times.

  • Probe Concentration: The optimal probe concentration should be determined empirically. High concentrations can be toxic to cells or lead to artifacts. Start with a concentration titration to find the lowest effective concentration.

  • Cellular Localization: Depending on the specific chemical structure of the probe, it may accumulate in certain organelles. Co-staining with organelle-specific dyes can help determine its subcellular distribution.

Conclusion

4-Methyl-1,2-dithiolane-4-carboxamide, when appropriately functionalized, represents a promising tool for the investigation of cellular redox signaling. Its mechanism, based on the reduction of a strained disulfide bond, allows for the sensitive detection of changes in the cellular reducing environment. The protocols outlined in this document provide a solid foundation for researchers to employ this probe in their studies of redox biology, with applications ranging from understanding fundamental cellular processes to the development of novel therapeutics targeting redox-related diseases. As with any experimental tool, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.

References

  • Krims, D., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6663. [Link]

  • Dick, T. P. (2021). Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically. bioRxiv. [Link]

  • Neves, R., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), e58135. [Link]

  • Griesbeck, C., et al. (2017). Cellular Redox Profiling Using High-content Microscopy. Journal of Visualized Experiments, (123), e55620. [Link]

  • Pak, V. V., et al. (2020). Genetically Encoded Fluorescent Redox Probes. Antioxidants, 9(10), 988. [Link]

  • Lukzen, N. N., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Imaging & Microscopy. [Link]

  • PubChem. 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

Method

Application Notes and Protocols for In Vivo Experimental Design with 4-Methyl-1,2-dithiolane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to In Vivo Evaluation of a Novel Thioredoxin Reductase Inhibitor Candid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to In Vivo Evaluation of a Novel Thioredoxin Reductase Inhibitor Candidate

The compound 4-Methyl-1,2-dithiolane-4-carboxamide represents a promising candidate for anticancer therapy, predicated on the established role of its structural analogs as inhibitors of thioredoxin reductase (TrxR). TrxR is a critical enzyme in maintaining cellular redox homeostasis, and its overexpression is a hallmark of numerous malignancies, contributing to tumor growth and resistance to therapy. This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Methyl-1,2-dithiolane-4-carboxamide, outlining a strategic and scientifically rigorous experimental design. Our approach is grounded in the principles of translational oncology, emphasizing the generation of robust and reproducible data to inform subsequent clinical development. We will detail the scientific rationale behind each experimental choice, provide step-by-step protocols for key assays, and underscore the importance of ethical and methodologically sound research practices.

I. Pre-formulation and Route of Administration: Ensuring Bioavailability

A critical initial step in any in vivo study is the development of a suitable formulation to ensure adequate bioavailability of the test compound. Given the likely hydrophobic nature of 4-Methyl-1,2-dithiolane-4-carboxamide, a systematic approach to formulation development is paramount.

Scientific Rationale: The route of administration and formulation directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For initial in vivo efficacy studies, intraperitoneal (i.p.) or intravenous (i.v.) routes are often preferred to bypass potential issues with oral absorption. The choice of vehicle is critical to maintain the compound's solubility and stability without inducing toxicity.

Protocol 1: Formulation Development and Selection

  • Solubility Screening:

    • Assess the solubility of 4-Methyl-1,2-dithiolane-4-carboxamide in a panel of pharmaceutically acceptable vehicles.

    • Commonly used vehicles include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • A mixture of DMSO, Cremophor EL, and saline (e.g., 10:10:80 v/v/v)

      • A mixture of PEG400, Tween 80, and saline.

  • Formulation Preparation:

    • Based on solubility data, prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • For administration, dilute the stock solution with the chosen vehicle to the final desired concentration immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <10%) to avoid vehicle-induced toxicity.

  • Visual Inspection:

    • Visually inspect the final formulation for any signs of precipitation or instability. The solution should be clear and free of particulate matter.

II. Toxicity Assessment: Determining the Maximum Tolerated Dose (MTD)

Prior to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of 4-Methyl-1,2-dithiolane-4-carboxamide. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[1]

Scientific Rationale: The MTD study provides crucial information on the compound's safety profile and informs the dose levels to be used in subsequent efficacy experiments. This dose-escalation study helps to identify the therapeutic window of the compound.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model:

    • Use a common inbred mouse strain such as BALB/c or C57BL/6 (female, 6-8 weeks old).

  • Group Allocation:

    • Randomly assign mice to groups of 3-5 animals.

    • Include a vehicle control group and at least 3-5 dose-escalation groups.[2]

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg).

  • Administration:

    • Administer a single dose of the compound or vehicle via the chosen route (e.g., i.p.).

  • Monitoring:

    • Monitor the animals daily for a period of 7-14 days for:

      • Clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).

      • Body weight changes (a loss of >15-20% is generally considered a sign of significant toxicity).

      • Mortality.

  • Endpoint:

    • The MTD is the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed, with a full recovery of body weight.

Table 1: Example MTD Study Design

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control05
24-Methyl-1,2-dithiolane-4-carboxamide105
34-Methyl-1,2-dithiolane-4-carboxamide255
44-Methyl-1,2-dithiolane-4-carboxamide505
54-Methyl-1,2-dithiolane-4-carboxamide1005
64-Methyl-1,2-dithiolane-4-carboxamide2005

III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the pharmacokinetic and pharmacodynamic profiles of 4-Methyl-1,2-dithiolane-4-carboxamide is crucial for optimizing the dosing regimen and confirming target engagement in vivo.

Scientific Rationale: PK studies characterize the ADME of the compound, determining key parameters such as half-life, clearance, and bioavailability.[3] PD studies measure the biological effect of the drug on its target, in this case, the inhibition of TrxR activity.

Protocol 3: Pharmacokinetic (PK) Study in Mice

  • Animal Model and Dosing:

    • Use the same mouse strain as in the MTD study.

    • Administer a single dose of the compound (e.g., at the MTD or a fraction thereof) via i.v. and i.p. routes to separate groups of mice (n=3-4 per time point).

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[4]

    • Blood can be collected via submandibular or saphenous vein bleeding.

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of 4-Methyl-1,2-dithiolane-4-carboxamide in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).

Protocol 4: Pharmacodynamic (PD) Study - TrxR Activity Assay

  • Animal Model and Treatment:

    • Use tumor-bearing mice (from the efficacy study, see Section IV) or naive mice.

    • Treat the animals with the vehicle or 4-Methyl-1,2-dithiolane-4-carboxamide at a therapeutic dose.

  • Tissue Collection and Homogenization:

    • At selected time points post-treatment, euthanize the animals and collect tumor and/or relevant tissues (e.g., liver).

    • Homogenize the tissues in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).[5]

    • Centrifuge the homogenate to obtain the supernatant containing the cellular proteins.[5]

  • TrxR Activity Assay:

    • Measure the TrxR activity in the tissue supernatants using a commercially available colorimetric assay kit. These kits are typically based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TrxR in the presence of NADPH.[5]

    • The formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is measured spectrophotometrically at 412 nm.[6]

  • Data Analysis:

    • Compare the TrxR activity in the treated groups to the vehicle control group to determine the extent of target inhibition.

Visualization 1: Integrated PK/PD Experimental Workflow

G cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study pk_dose Dosing (i.v. & i.p.) pk_sample Serial Blood Sampling pk_dose->pk_sample pk_process Plasma Preparation pk_sample->pk_process pk_analyze LC-MS/MS Analysis pk_process->pk_analyze pk_data PK Parameter Calculation pk_analyze->pk_data pd_dose Dosing of Tumor-Bearing Mice pk_data->pd_dose Inform Dosing Regimen pd_sample Tumor/Tissue Collection pd_dose->pd_sample pd_process Tissue Homogenization pd_sample->pd_process pd_analyze TrxR Activity Assay pd_process->pd_analyze pd_data Target Inhibition Analysis pd_analyze->pd_data

Caption: Workflow for integrated pharmacokinetic and pharmacodynamic studies.

IV. In Vivo Efficacy Evaluation: Xenograft Tumor Model

The gold standard for preclinical evaluation of anticancer agents is the use of human tumor xenograft models in immunocompromised mice.[7]

Scientific Rationale: Xenograft models allow for the assessment of a compound's antitumor activity in a setting that mimics the growth of human tumors.[8] The choice of the cancer cell line should be based on in vitro sensitivity data and the expression levels of TrxR.

Protocol 5: Subcutaneous Xenograft Tumor Efficacy Study

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of human tumor cells.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to have high TrxR expression (e.g., A549 lung cancer, HCT116 colon cancer).

    • Harvest the cells during the logarithmic growth phase and resuspend them in a sterile medium, potentially mixed with Matrigel to improve tumor take-rate.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.[9]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[9]

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment groups (n=8-10 mice per group).

  • Treatment:

    • Administer the vehicle or 4-Methyl-1,2-dithiolane-4-carboxamide at one or more dose levels (e.g., MTD and half-MTD) according to a predetermined schedule (e.g., daily, every other day for 2-3 weeks).

    • Include a positive control group treated with a standard-of-care chemotherapeutic agent if appropriate.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Primary endpoints:

      • Tumor growth inhibition (TGI).

      • Tumor growth delay (TGD).

    • Secondary endpoints:

      • Survival analysis.

      • Collection of tumors at the end of the study for pharmacodynamic analysis (TrxR activity, see Protocol 4) and other biomarker assessments.

  • Ethical Considerations:

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Adhere to the ARRIVE guidelines for reporting animal research to ensure transparency and reproducibility.[10][11]

    • Establish clear humane endpoints for euthanasia (e.g., tumor volume exceeding a certain size, significant body weight loss, or signs of distress).

Visualization 2: Xenograft Efficacy Study Workflow

G start Cell Culture & Preparation implant Subcutaneous Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization to Groups growth->randomize treat Treatment Administration randomize->treat monitor Tumor & Body Weight Measurement treat->monitor endpoint Endpoint Analysis (TGI, TGD, Survival) monitor->endpoint pd_analysis Ex Vivo PD Analysis endpoint->pd_analysis

Caption: Step-by-step workflow for a xenograft efficacy study.

Table 2: Example Efficacy Study Treatment Groups

GroupTreatmentDose (mg/kg)Dosing ScheduleNumber of Animals
1Vehicle Control0Daily, i.p.10
24-Methyl-1,2-dithiolane-4-carboxamide50 (½ MTD)Daily, i.p.10
34-Methyl-1,2-dithiolane-4-carboxamide100 (MTD)Daily, i.p.10
4Positive Control (e.g., Cisplatin)5Q3D, i.p.10

V. Data Analysis and Interpretation

  • MTD Study: Analyze body weight changes and clinical signs descriptively.

  • PK Study: Use non-compartmental or compartmental analysis to determine PK parameters.

  • PD Study: Use t-tests or ANOVA to compare TrxR activity between groups.

  • Efficacy Study:

    • Compare tumor growth curves between groups using repeated measures ANOVA.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Perform survival analysis using Kaplan-Meier curves and log-rank tests.

VI. Conclusion and Future Directions

The experimental design outlined in these application notes provides a robust framework for the initial in vivo characterization of 4-Methyl-1,2-dithiolane-4-carboxamide. Successful demonstration of an acceptable safety profile, target engagement, and antitumor efficacy in a xenograft model will provide a strong rationale for further preclinical development, including studies in orthotopic or patient-derived xenograft (PDX) models, and ultimately, support the advancement of this promising compound towards clinical investigation.

References

  • Murine Pharmacokinetic Studies. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. (2020). Nano Letters. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). OncoImmunology. Retrieved from [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (2014). Molecular Pharmacology. Retrieved from [Link]

  • Maximum Tolerated Dose. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). Pharmaceutics. Retrieved from [Link]

  • Use of hydrophobins in formulation of water insoluble drugs for oral administration. (2011). Current Opinion in Colloid & Interface Science. Retrieved from [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). Toxicology Research. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). International Journal of Radiation Biology. Retrieved from [Link]

  • Elabscience® Thioredoxin Reductase (TrxR) Activity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Mouse tumor xenograft assays. (2022). Bio-protocol. Retrieved from [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. Retrieved from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021). Pharmaceuticals. Retrieved from [Link]

  • LLC cells tumor xenograft model. (2019). protocols.io. Retrieved from [Link]

  • Thioredoxin Reductase Microplate Assay Kit User Manual. (n.d.). Bioworld Technology. Retrieved from [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2022). Molecules. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Bioanalytical Systems. Retrieved from [Link]

  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. (2019). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Methyl-1,2-dithiolane-4-carboxamide in Dynamic Covalent Chemistry

Introduction: The Power of Strained Disulfides in Dynamic Systems Dynamic covalent chemistry (DCC) has emerged as a powerful paradigm for the construction of adaptive and responsive materials, with applications ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Strained Disulfides in Dynamic Systems

Dynamic covalent chemistry (DCC) has emerged as a powerful paradigm for the construction of adaptive and responsive materials, with applications ranging from drug delivery to self-healing polymers. At the heart of DCC lies the use of reversible covalent bonds that can break and reform under specific stimuli, allowing for the dynamic exchange of building blocks and the evolution of complex molecular architectures. The 1,2-dithiolane moiety, a five-membered ring containing a disulfide bond, is a particularly intriguing building block for DCC. The inherent ring strain of the 1,2-dithiolane weakens the S-S bond, making it more susceptible to reversible thiol-disulfide exchange reactions compared to linear disulfides. This enhanced reactivity forms the basis for its utility in creating dynamic materials.[1]

This application note provides a comprehensive guide to the use of a key derivative, 4-Methyl-1,2-dithiolane-4-carboxamide, in the field of dynamic covalent chemistry. We will delve into its synthesis, characterization, and application in the formation of dynamic hydrogels, providing detailed protocols and insights for researchers, scientists, and drug development professionals. The 4-methyl and 4-carboxamide substitutions offer valuable handles for tuning the physicochemical properties and for covalent attachment to other molecules of interest.

Synthesis and Characterization of 4-Methyl-1,2-dithiolane-4-carboxamide

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide begins with the preparation of its carboxylic acid precursor, 4-Methyl-1,2-dithiolane-4-carboxylic acid. This can be achieved through a multi-step synthesis adapted from established methods for similar dithiolane structures.[1] A plausible synthetic route starts from 3-bromo-2-(bromomethyl)-2-methylpropanoic acid.[1]

Protocol 1: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

This protocol is adapted from synthetic strategies for analogous 1,2-dithiolane-4-carboxylic acids.[1][2]

Materials:

  • 3-bromo-2-(bromomethyl)-2-methylpropanoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Thiolation: In a round-bottom flask, dissolve 3-bromo-2-(bromomethyl)-2-methylpropanoic acid in an aqueous solution of sodium sulfide.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification and Extraction: Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 1-2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dithiol intermediate.

  • Oxidative Cyclization: Dissolve the crude dithiol in a suitable solvent such as a mixture of water and an organic co-solvent.

  • Add elemental sulfur and a base (e.g., NaOH) to the solution.

  • Heat the mixture to reflux for 4-6 hours to facilitate the oxidative cyclization to the 1,2-dithiolane ring.

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Protocol 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide

This protocol describes the conversion of the carboxylic acid to the corresponding amide using a standard peptide coupling agent. A generic primary amine (R-NH₂) is used here as an example; a specific amine should be chosen based on the desired application.

Materials:

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • A primary amine (e.g., benzylamine as a model)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • In a separate vial, dissolve PyBOP (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the PyBOP solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Methyl-1,2-dithiolane-4-carboxamide.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations for 4-Methyl-1,2-dithiolane-4-carboxamide
¹H NMR Signals corresponding to the methyl group (singlet), the diastereotopic methylene protons of the dithiolane ring (complex multiplets), and the protons of the amide substituent. The amide N-H proton will appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbon, the methyl carbon, the methylene carbons of the dithiolane ring, the carbonyl carbon of the amide, and the carbons of the amide substituent.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Application in Dynamic Covalent Hydrogel Formation

The reversible nature of the disulfide bond in 4-Methyl-1,2-dithiolane-4-carboxamide can be harnessed to create dynamic, self-healing hydrogels.[3][4][5] This is typically achieved by initiating a ring-opening polymerization of the dithiolane moieties, which can be triggered by the addition of a catalytic amount of a thiol initiator.[3][4] The resulting polymer network is held together by disulfide bonds that can dynamically exchange, imparting the material with its responsive properties.

Workflow for Dynamic Hydrogel Formation

G cluster_0 Preparation of Precursor Polymer cluster_1 Hydrogel Formation cluster_2 Characterization and Application P1 Synthesize a polymer backbone with pendant amine or carboxylic acid groups P2 Couple 4-Methyl-1,2-dithiolane-4-carboxamide (or its carboxylic acid precursor) to the polymer backbone P1->P2 Standard bioconjugation chemistry H1 Dissolve the dithiolane-functionalized polymer in a suitable buffer P2->H1 H2 Add a thiol initiator (e.g., dithiothreitol, DTT) H1->H2 H3 Observe gelation over time H2->H3 Thiol-initiated ring-opening polymerization C1 Rheological analysis to determine mechanical properties (G', G'') H3->C1 C2 Self-healing tests (e.g., cutting and re-joining the gel) C1->C2 C3 Drug release studies (if a drug is encapsulated) C2->C3

Caption: Workflow for the preparation and characterization of a dynamic hydrogel.

Protocol 3: Formation of a Dynamic Hydrogel

This protocol outlines the general procedure for creating a dynamic hydrogel using a polymer backbone functionalized with 4-Methyl-1,2-dithiolane-4-carboxamide.

Materials:

  • Polymer with pendant reactive groups (e.g., poly(ethylene glycol)-diamine)

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Small vials or molds for gelation

  • Rheometer

Procedure:

  • Functionalization of the Polymer Backbone:

    • Dissolve the polymer backbone (e.g., PEG-diamine) and 4-Methyl-1,2-dithiolane-4-carboxylic acid in a suitable solvent.

    • Add EDC and NHS to activate the carboxylic acid groups and facilitate amide bond formation with the amine groups on the polymer.

    • Stir the reaction for 24 hours at room temperature.

    • Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents.

    • Lyophilize the purified polymer to obtain a solid powder.

  • Hydrogel Formation:

    • Prepare a stock solution of the dithiolane-functionalized polymer in PBS (e.g., 10% w/v).

    • Prepare a stock solution of DTT in PBS (e.g., 100 mM).

    • In a small vial, mix the polymer solution with a catalytic amount of the DTT solution (e.g., 1-5 mol% relative to the dithiolane groups).

    • Gently vortex the mixture and allow it to stand at room temperature or 37 °C.

    • Monitor the gelation process by inverting the vial. The time to gelation will depend on the polymer concentration, DTT concentration, and temperature.

  • Characterization of the Hydrogel:

    • Rheology: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel over time to characterize its viscoelastic properties.

    • Self-Healing: Cut the hydrogel into two pieces with a scalpel. Gently press the two cut surfaces together and observe the healing process over time. The mechanical properties of the healed gel can be re-evaluated using a rheometer.

    • Degradation: The hydrogel can be degraded by adding an excess of a reducing agent like DTT or a competing thiol, which will shift the equilibrium towards the dithiol state and dissolve the gel.

Mechanism of Dynamic Exchange and Self-Healing

The dynamic nature of the hydrogel arises from the reversible thiol-disulfide exchange reactions within the polymer network.

G cluster_0 Ring-Opening Polymerization cluster_1 Thiol-Disulfide Exchange cluster_2 Self-Healing Dithiolane Pendant 1,2-Dithiolane ROP Ring-Opened Dithiol Dithiolane->ROP Attack by Thiolate Thiol Thiol Initiator (R-SH) Thiol->ROP Polymer1 Polymer Chain 1-S-S-Polymer Chain 2 ROP->Polymer1 Polymerization Exchange New Disulfide Bond Formation Polymer1->Exchange FreeThiol Free Thiol (from another chain or initiator) FreeThiol->Exchange Cut Cut Surface with Exposed Thiols and Disulfides Exchange->Cut Leads to network rearrangement Healed Reformed Disulfide Bonds Across the Interface Cut->Healed Dynamic Exchange

Caption: Mechanism of thiol-initiated ring-opening and subsequent thiol-disulfide exchange leading to self-healing.

Applications in Drug Development

The unique properties of 4-Methyl-1,2-dithiolane-4-carboxamide-based dynamic systems hold significant promise for drug development.

  • Controlled Drug Delivery: The carboxamide group can be used to conjugate drugs to the polymer backbone. The degradation of the hydrogel in a reducing environment (such as the intracellular environment, which has a higher concentration of glutathione) can trigger the release of the encapsulated or conjugated drug.[5]

  • Tissue Engineering: The self-healing and injectable nature of these hydrogels makes them excellent candidates for tissue engineering scaffolds.[5] They can be injected in a minimally invasive manner and can conform to the shape of the defect.

  • Targeting Thioredoxin Reductase: The 1,2-dithiolane ring itself has been investigated as a potential pharmacophore for targeting thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells.[6][7][8] While the parent 1,2-dithiolane-4-carboxylic acid and its simple amides may not be potent inhibitors on their own, they can be incorporated into more complex molecules to enhance their interaction with TrxR.[6][7][8]

Conclusion

4-Methyl-1,2-dithiolane-4-carboxamide is a versatile building block for the construction of dynamic covalent materials. Its strained disulfide bond facilitates reversible thiol-disulfide exchange, enabling the creation of self-healing and responsive systems. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this compound in dynamic covalent chemistry, with promising applications in drug delivery, tissue engineering, and the development of novel therapeutics. The ability to tune the properties of the resulting materials through the choice of the polymer backbone and the amide substituent makes this a particularly attractive system for further investigation.

References

  • Krims, K.; et al. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules2023 , 28(18), 6668. [Link]

  • Zhang, X.; Waymouth, R. M. 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. J. Am. Chem. Soc.2017 , 139(10), 3822–3833. [Link]

  • Zhang, X.; Waymouth, R. M. 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Request PDF. [Link]

  • An, J.; et al. Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. Adv. Mater.2023 , 35(9), e2211209. [Link]

  • PubChem. 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

  • Yu, H.; et al. Injectable self-healing hydrogels formed via thiol/disulfide exchange of thiol functionalized F127 and dithiolane modified PEG. J. Mater. Chem. B2017 , 5, 4121-4127. [Link]

  • Zhang, X.; Waymouth, R. M. 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. J. Am. Chem. Soc.2017 , 139(10), 3822–3833. [Link]

  • Naguib, M.; Rashed, A.; Keddie, D. J. Self-healing polymeric materials based on microencapsulated healing agents: From design to preparation. Progress in Polymer Science2015 , 49, 1-28. [Link]

  • Schotte, L.; Ström, H. The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chem. Scand.1956 , 10, 687-688. [Link]

  • Krims, K.; et al. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. ResearchGate. [Link]

  • Katritzky, A. R.; et al. Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. J. Heterocycl. Chem.1995 , 32(3), 979-984. [Link]

  • Burdick, J. A.; Murphy, W. L. Self-healing biomaterials. Proc. Natl. Acad. Sci. U.S.A.2012 , 109(32), E2131–E2132. [Link]

  • Aida, T.; Meijer, E. W. Biomimetic Self-Healing. In Self-Healing Materials; Springer, 2007 ; pp 251–276. [Link]

  • Tibbitt, M. W. Lecture 17: Dynamic covalent networks. Macromolecular Engineering: Networks and Gels. [Link]

  • Naguib, M.; et al. Self-healing polymers synthesized by ring opening metathesis polymerization (ROMP) of bio-derived furanic molecules. Semantic Scholar. [Link]

  • Zhang, L.; et al. Synthesis and Post-Assembly Modifications of Dynamic Covalent Boronic Ester[1]Rotaxanes. ChemRxiv. [Link]

  • Krims, K.; et al. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 4-Methyl-1,2-dithiolane-4-carboxamide in Assays

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methyl-1,2-dithiolane-4-carboxamide. Poor solubility can lead to unreliable and mis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methyl-1,2-dithiolane-4-carboxamide. Poor solubility can lead to unreliable and misleading results in a variety of in vitro and in vivo assays.[1] This document provides a structured, in-depth approach to understanding and overcoming these challenges, ensuring the generation of high-quality, reproducible data.

Section 1: Initial Assessment and Understanding the Problem

Q1: My 4-Methyl-1,2-dithiolane-4-carboxamide is not dissolving in my aqueous buffer. What should I do first?

A1: The first step is to systematically assess the compound's solubility characteristics. The inability to dissolve in aqueous buffers is a common issue for many organic compounds in drug discovery. A logical, stepwise approach is crucial to avoid assay artifacts and ensure data integrity.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for an insoluble compound.

Q2: How can I determine the approximate solubility of my compound?

A2: Performing a simple kinetic solubility assay is a practical approach for an initial assessment. This will give you a working concentration range for your compound in the presence of a co-solvent.[2][3]

Experimental Protocol: Rapid Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-1,2-dithiolane-4-carboxamide in 100% dimethyl sulfoxide (DMSO).[4]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add your aqueous assay buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[5]

  • Precipitation Assessment: Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength of ~620 nm to quantify precipitation.

  • Determination of Kinetic Solubility: The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Q3: What are the likely reasons for the poor solubility of 4-Methyl-1,2-dithiolane-4-carboxamide?

A3: While specific experimental data for this compound is not widely available, we can infer potential causes of its poor aqueous solubility from its chemical structure. The molecule contains a non-polar dithiolane ring and a methyl group, which contribute to its lipophilicity. While the carboxamide group can participate in hydrogen bonding, the overall molecule likely has a crystalline structure that is resistant to dissolution in water. The process of solubilization requires overcoming the lattice energy of the solid compound and creating a solvation shell of water molecules around the solute. For molecules with significant non-polar regions, this is energetically unfavorable.[6]

Section 2: Practical Solubilization Strategies

Q4: What are the most common organic co-solvents I can use, and what are their pros and cons?

A4: The use of organic co-solvents is a common and often effective first-line strategy to solubilize hydrophobic compounds.[7] However, it's critical to be aware of their potential effects on your specific assay.

Data Presentation: Comparison of Common Co-solvents

Co-solventRecommended Max. Concentration in Cell-Based AssaysProsCons
DMSO 0.1% - 0.5% (some robust cell lines tolerate up to 1%)[8]Excellent solubilizing power for a wide range of compounds.[9]Can be toxic to some cell lines, even at low concentrations.[9][10] May affect cell differentiation and enzyme activity.[11]
Ethanol 0.1% - 0.5%Less toxic than DMSO for many cell lines. Readily available.Can have biological effects, such as stimulating proliferation in certain cancer cell lines.[12] Volatile, which can lead to concentration changes.
Methanol < 0.1%Good solubilizing power.More toxic than ethanol. Not commonly used in cell-based assays.
DMF < 0.1%Strong solubilizing power.High toxicity. Should be avoided in most biological assays.
Q5: I'm using DMSO to dissolve my compound, but it's still precipitating when I add it to my cell culture media. How can I prevent this?

A5: This is a common issue when the kinetic solubility of the compound is exceeded in the final assay medium. Here are several strategies to address this:

  • Reduce the Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration can sometimes improve solubility by altering the polarity of the medium to a more favorable state.

  • Pluronic F-127: This is a non-ionic surfactant that can help to stabilize the compound in solution and prevent precipitation. A final concentration of 0.01% - 0.1% is a good starting point.

  • Serum in Media: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds through binding to proteins like albumin. If your assay allows, ensure serum is present in the final dilution step.

  • Temperature: Ensure your assay buffer is at the correct temperature (e.g., 37°C for cell-based assays) when adding the compound, as solubility is temperature-dependent.

Q6: Are there alternatives to DMSO for sensitive cell-based assays?

A6: Yes, for particularly sensitive assays or cell lines, it's often necessary to avoid DMSO. Cyclodextrins are a highly effective alternative.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[13][14][15][16]

  • How they work: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in aqueous media.[15]

  • Common types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[17]

  • How to use them: Prepare a stock solution of the cyclodextrin in your assay buffer. Add your compound to this solution and sonicate or vortex to facilitate the formation of the inclusion complex.

Q7: Can I use surfactants to improve solubility? How do I choose the right one?

A7: Surfactants can be effective, but they must be used with caution as they can disrupt cell membranes and interfere with protein function.

  • Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility.

  • Choosing a Surfactant:

    • Non-ionic surfactants (e.g., Tween® 20, Tween® 80, Pluronic® F-127) are generally less harsh on cells than ionic surfactants.

    • Start with concentrations well below the CMC to minimize potential assay interference.

    • Always run a surfactant-only control to assess its impact on your assay.

Section 3: Assay-Specific Troubleshooting

Q8: How can I be sure that my solubilization method is not interfering with my assay results?

A8: The inclusion of proper controls is non-negotiable for validating your results.

Experimental Workflow: Validating Your Solubilization Method

Caption: Workflow for validating a solubilization method.

The Importance of the Vehicle Control: The vehicle control is the most critical comparison for your experimental group.[18][19] It accounts for any effects of the solubilizing agent itself.[12][19] Any observed changes in the experimental group should be relative to the vehicle control, not the untreated control.[18]

Q9: My compound seems to be crashing out of solution during the assay incubation. What can I do?

A9: This suggests that while you may have achieved initial solubilization, the compound is not stable in the assay medium over time. This can be due to interactions with plate surfaces, temperature changes, or interactions with other assay components.

  • Consider using protein-coated plates: For compounds that are "sticky" and adsorb to plastic, low-binding plates or plates coated with a protein like bovine serum albumin (BSA) can help.

  • Re-evaluate your solubilization strategy: A different co-solvent or the addition of a stabilizing agent like a cyclodextrin may be necessary to maintain solubility throughout the incubation period.

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound through techniques like micronization can increase the dissolution rate and improve bioavailability.[20]

Q10: I'm observing inconsistent results between experiments. Could this be related to solubility issues?

A10: Absolutely. Poor solubility is a major contributor to poor data reproducibility.[1] If your compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to high variability in your results.

Checklist for Improving Reproducibility:

  • Always prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to precipitation.

  • Visually inspect your solutions at each step to ensure there is no visible precipitate.

  • Standardize your protocol: Ensure that the timing, temperature, and mixing procedures for preparing your compound solutions are consistent for every experiment.

Section 4: Advanced Formulation Approaches

Q11: When should I consider more advanced formulation strategies like lipid-based formulations or nanoparticles?

A11: If you have exhausted the more straightforward methods (co-solvents, cyclodextrins, pH adjustment) and are still unable to achieve the desired concentration and stability, it may be time to consider more advanced approaches. These are particularly relevant for in vivo studies.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[21] The solvent evaporation method is a common technique for preparing solid dispersions.[21]

  • Lipid-Based Formulations: These include micelles, liposomes, and self-emulsifying drug delivery systems (SEDDS). They are particularly useful for highly lipophilic compounds.

  • Nanoparticles: Encapsulating your compound in polymeric nanoparticles can improve solubility, stability, and can also be used for targeted delivery.

These advanced methods typically require specialized expertise and equipment and are often employed during later stages of drug development.

References

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. PubMed. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 | CID 20069311. PubChem. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?. ResearchGate. Available at: [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Chapter 3: In Vitro Cytotoxicity. University of Pretoria. Available at: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Methyl 1,2-dithiolane-4-carboxylate | C5H8O2S2 | CID 22974120. PubChem. Available at: [Link]

  • Controlling your High Content Assays. Araceli Biosciences. Available at: [Link]

  • CAR-T Discovery in vitro Assay and Analysis Technologies. Sartorius. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. ResearchGate. Available at: [Link]

Sources

Optimization

minimizing off-target effects of 4-Methyl-1,2-dithiolane-4-carboxamide

Welcome to the technical support center for 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound. Our focus is on ensuring experimental robustness by minimizing and understanding potential off-target effects.

Introduction: Understanding the Compound

4-Methyl-1,2-dithiolane-4-carboxamide belongs to a class of compounds containing a strained 1,2-dithiolane ring. This five-membered ring with a disulfide bond is a key structural feature that dictates its chemical reactivity and biological activity.[1] While analogs of this compound have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells, it is crucial to consider the potential for off-target interactions.[2][3] The strained disulfide bond can react with various cellular nucleophiles, particularly thiols, which could lead to off-target effects.[1] This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxamide and how does this relate to off-target effects?

A1: The primary mechanism is likely related to the reactivity of the strained 1,2-dithiolane ring. This ring can undergo thiol-disulfide exchange reactions with cysteine residues in proteins. While this can be harnessed for specific inhibition of targets like TrxR, which has a reactive selenocysteine residue, it also presents the risk of non-specific reactions with other cellular proteins containing accessible cysteine residues.[2][4] Therefore, many of the potential off-target effects are likely driven by this inherent reactivity of the disulfide bond.

Q2: I am observing high levels of cytotoxicity in my cell-based assays, even at low concentrations. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common indicator of off-target effects. This could be due to the compound reacting with essential cellular proteins other than your intended target. It is also possible that the compound is inducing oxidative stress through redox cycling, a known phenomenon for some thiol-reactive compounds. We recommend performing a dose-response curve with a broad range of concentrations to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) to establish a therapeutic window.

Q3: How can I be sure the observed phenotype is due to inhibition of my target and not an off-target effect?

A3: This is a critical question in pharmacology. Here are a few essential validation steps:

  • Use of a negative control: Synthesize or obtain an analog of the compound where the 1,2-dithiolane ring is opened or modified to be less reactive. If this control compound does not produce the same phenotype, it strengthens the evidence that the dithiolane moiety is responsible for the activity.

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein. If the addition of 4-Methyl-1,2-dithiolane-4-carboxamide does not produce a further effect in these cells, it suggests the effect is on-target.

  • Rescue experiments: If possible, overexpress a resistant mutant of your target protein. If this rescues the phenotype induced by your compound, it provides strong evidence for on-target activity.

Troubleshooting Guides

Issue 1: Irreproducible Results Between Experiments

Question: I am getting variable results in my assays when using 4-Methyl-1,2-dithiolane-4-carboxamide. What could be the cause?

Answer:

  • Compound Stability: The 1,2-dithiolane ring can be unstable under certain conditions. Ensure you are storing the compound under an inert atmosphere at 2-8°C as recommended.[5] Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Consider verifying the integrity of your compound stock using techniques like HPLC-MS.

  • Reaction with Media Components: Components in your cell culture media, such as cysteine or other reducing agents, could potentially react with the compound before it reaches the cells. Perform control experiments where the compound is pre-incubated in media for the duration of your experiment and then test its activity.

  • Cell Density and Health: The number of cells and their metabolic state can influence the effective concentration of the compound and the cellular response. Ensure you are using consistent cell seeding densities and that your cells are healthy and in the logarithmic growth phase.

Issue 2: High Background Signal in Target Engagement Assays

Question: I am using a probe to measure target engagement, but I see a high background signal with 4-Methyl-1,2-dithiolane-4-carboxamide. Why is this happening?

Answer:

This is likely due to non-specific binding of your compound or your probe.

  • Non-specific Covalent Modification: The reactive dithiolane may be binding to other proteins in your lysate or cells.

  • Assay Interference: The compound itself might be interfering with your detection method (e.g., fluorescence quenching or enhancement).

Troubleshooting Workflow:

start High Background Signal wash Increase Wash Steps (Number and Stringency) start->wash blocking Optimize Blocking Conditions (e.g., BSA, milk) start->blocking no_compound Run 'No Compound' Control start->no_compound no_target Run 'No Target' Control (e.g., knockout cell lysate) start->no_target orthogonal Use an Orthogonal Assay (e.g., Western blot for downstream marker) wash->orthogonal blocking->orthogonal no_compound->orthogonal no_target->orthogonal

Caption: Troubleshooting workflow for high background signal.

Issue 3: Discrepancy Between In Vitro and Cellular Activity

Question: The compound is potent against my purified target protein, but its activity in cells is much weaker. What could explain this?

Answer:

This is a common challenge in drug discovery and can be due to several factors:

Potential CauseExplanationSuggested Action
Cell Permeability The compound may not be efficiently crossing the cell membrane.Assess permeability using assays like PAMPA or Caco-2.
Cellular Efflux The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.Use efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored.
Intracellular Inactivation High intracellular concentrations of reducing agents like glutathione (GSH) can reduce and inactivate the 1,2-dithiolane ring.Measure the compound's stability in cell lysates.
Target Accessibility The target protein may be in a cellular compartment that the compound cannot reach, or the binding site may be masked by other proteins.Use immunofluorescence to confirm the subcellular localization of your target.

Experimental Protocols

Protocol 1: Determining the Cellular Therapeutic Window

This protocol will help you determine the concentration range where your compound is active against its target without causing general cytotoxicity.

  • Cell Seeding: Plate your cells in 96-well plates at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-1,2-dithiolane-4-carboxamide. A typical starting range is 100 µM down to 1 nM.

  • Treatment: Treat the cells with the compound dilutions for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assays:

    • Cytotoxicity Assay: In parallel plates, assess cell viability using a method like MTT, MTS, or a live/dead stain. This will give you the CC50.

    • On-Target Activity Assay: In separate plates, measure the on-target activity. This could be an enzymatic assay, a reporter assay, or measuring a downstream biomarker by Western blot or qPCR. This will give you the IC50.

  • Analysis: Plot both dose-response curves and calculate the therapeutic index (TI = CC50 / IC50). A higher TI indicates a better therapeutic window.

Protocol 2: Competitive Probe Assay to Assess Off-Target Reactivity

This protocol uses a broadly reactive cysteine-probe to identify potential off-target interactions.

  • Cell Treatment: Treat your cells with a high concentration of 4-Methyl-1,2-dithiolane-4-carboxamide (e.g., 10x IC50) and a vehicle control for a short period (e.g., 1-2 hours).

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions.

  • Probe Labeling: Treat the lysates with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label cysteine residues that have not been modified by your compound.

  • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.

  • Analysis:

    • Gel-based: Separate proteins by SDS-PAGE and visualize biotinylated proteins by streptavidin-blot. A decrease in signal for a particular band in the treated sample compared to the control indicates that your compound has reacted with that protein.

    • Mass Spectrometry: For a global view, use mass spectrometry to identify the proteins that show differential labeling.

Workflow for Off-Target Identification:

cluster_analysis Analysis start Treat Cells with Compound lyse Lyse Cells start->lyse probe Label with Cysteine Probe lyse->probe click Click Chemistry with Reporter probe->click gel Gel-based Analysis click->gel ms Mass Spectrometry click->ms

Caption: Workflow for competitive profiling of off-target interactions.

References

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. Available from: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? National Center for Biotechnology Information. Available from: [Link]

  • PubMed (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. Available from: [Link]

  • PubChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. Available from: [Link]

  • MDPI (2021). Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells. MDPI. Available from: [Link]

  • CRISPR Medicine News (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Cell and Gene (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available from: [Link]

  • YouTube (2021). How to measure and minimize off-target effects... YouTube. Available from: [Link]

  • National Center for Biotechnology Information (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting

troubleshooting 4-Methyl-1,2-dithiolane-4-carboxamide in cell culture

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for navigating the complexities of using this compound in cell culture experiments. We will address common challenges from basic handling to advanced troubleshooting of unexpected results, grounding our advice in the biochemical principles of the 1,2-dithiolane moiety.

Introduction: Understanding the Molecule

4-Methyl-1,2-dithiolane-4-carboxamide belongs to a class of compounds characterized by a strained five-membered ring containing a disulfide bond.[1] This structural feature is key to its reactivity and potential biological activity. The inherent strain in the S-S bond makes it susceptible to cleavage and participation in thiol-disulfide exchange reactions, a critical process in cellular redox signaling.[1]

While this specific molecule is not extensively documented in peer-reviewed literature, its core structure is analogous to 1,2-dithiolane-4-carboxylic acid (a derivative of asparagusic acid).[2][3] Studies on related analogs suggest that the biological activity of this class of compounds is often linked to the modulation of the thioredoxin (Trx) system.[2][4][5] The thioredoxin system is a central antioxidant pathway that, when dysregulated, is implicated in various diseases, including cancer.[2][5] It is crucial to note, however, that significant inhibition of Thioredoxin Reductase 1 (TrxR1) by 1,2-dithiolane analogs often requires the presence of an additional reactive group, such as a Michael acceptor, which 4-Methyl-1,2-dithiolane-4-carboxamide lacks.[2][5] Therefore, its effects may be more subtle or mediated by different mechanisms.

This guide will help you design robust experiments and interpret your results with a clear understanding of the compound's chemical nature.

Section 1: Frequently Asked Questions - Compound Handling & Preparation

This section addresses the most common initial questions regarding the physical properties and handling of 4-Methyl-1,2-dithiolane-4-carboxamide.

Q1: How should I store the dry compound and its stock solutions?

A1:

  • Dry Compound: The manufacturer recommends storing the lyophilized powder in an inert atmosphere at 2-8°C.[6] The disulfide bond is sensitive to reduction, so minimizing exposure to air and moisture is critical to prevent degradation.

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: What is the best solvent for making a high-concentration stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions (e.g., 10-50 mM). The compound's polarity, imparted by the carboxamide group, suggests it should be readily soluble in DMSO. For aqueous working solutions, further dilution from the DMSO stock is required. A related compound, methyl 1,2-dithiolane-4-carboxylate, has an estimated water solubility of 2227 mg/L, suggesting that while the carboxamide version may have some aqueous solubility, it could be limited at higher concentrations.[7]

Actionable Step: Always perform a visual solubility check. After diluting the DMSO stock into your aqueous culture medium, vortex gently and inspect for any precipitation. If precipitation occurs, you may need to lower the final working concentration or adjust the final DMSO percentage (while keeping it non-toxic to your cells, typically ≤0.5%).

Q3: How stable is this compound in cell culture media?

A3: The stability of the 1,2-dithiolane ring in complete cell culture medium is a critical experimental variable. The disulfide bond is a reactive moiety.

  • Reaction with Media Components: Cell culture media contain reducing agents like cysteine and glutathione, which can potentially reduce the dithiolane's disulfide bond, inactivating the parent compound.

  • Interaction with Serum: Proteins within fetal bovine serum (FBS) are rich in free thiol groups (e.g., albumin) that can engage in thiol-disulfide exchange with the compound. This can lead to the compound being sequestered or modified, reducing its effective concentration.

Self-Validating Protocol: We strongly recommend assessing the compound's stability in your specific cell culture medium. This can be done by incubating the compound in the medium for various time points (e.g., 0, 2, 8, 24 hours), followed by analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.[1]

Section 2: Frequently Asked Questions - Experimental Design

Q1: What is a good starting concentration range for my cell-based assays?

A1: Given the lack of direct data for this specific compound, we must extrapolate from active analogs. Potent TrxR1 inhibitors, which combine the 1,2-dithiolane ring with a Michael acceptor, show IC50 values ranging from 5.3 to 186.0 μM in enzymatic assays and cytotoxic effects in various cancer cell lines within a similar range.[2][4][5]

Recommended Strategy:

  • Broad Range Finding: Start with a wide concentration range, from 1 μM to 200 μM, to identify the window of biological activity.

  • Consider the Mechanism: Because this compound lacks a Michael acceptor, it may not be a potent direct inhibitor of TrxR1.[2] Its effects could be due to general redox modulation, so be prepared for the possibility that higher concentrations may be needed to observe a phenotype.

Compound ClassExampleReported IC50 (TrxR1)Reference
Dithiolane + Michael Acceptor Compound 2k (coumarin analog)36.3 ± 2.9 µM[2]
Dithiolane + Michael Acceptor Compound 2j (coumarin analog)5.3 ± 0.4 µM[2]
Dithiolane Only Analogs 2a-i, 2l>50% inhibition at 200 µM[2]

Q2: What are the essential controls for experiments with this compound?

A2: Robust controls are non-negotiable for interpreting your data correctly.

  • Vehicle Control: This is the most critical control. Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells grown in medium alone, to establish a baseline for health and proliferation.

  • Positive Control (Assay Dependent):

    • For Cytotoxicity Assays: Use a well-characterized cytotoxic agent like Staurosporine or Doxorubicin.

    • For Redox/ROS Assays: Use a known oxidant like hydrogen peroxide (H₂O₂) or a TrxR inhibitor like Auranofin.

Q3: My cells have defective mitochondria. How might this influence the compound's effect?

A3: This is an excellent mechanistic question. Cells with defective mitochondria, such as those with mutations in the electron transport chain (ETC), often exhibit a state of reductive stress and rely on alternative metabolic pathways like glutamine-dependent reductive carboxylation.[8] The cellular redox state is intricately linked to mitochondrial function.[9][10] A compound that perturbs the thioredoxin system could have exaggerated or entirely different effects in these cells compared to those with normal oxidative phosphorylation. Be sure to test the compound in both your model cells and a control cell line with functional mitochondria to dissect mitochondrial-dependent effects.

Section 3: Troubleshooting Guide - Interpreting Unexpected Results

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: I am not observing any cellular effect (e.g., no change in viability, no ROS production).

This is a common issue when working with a novel compound. The cause can be chemical, biological, or technical.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a lack of cellular response.

Problem 2: I am observing high levels of cytotoxicity at all tested concentrations.

  • Potential Cause 1: Solvent Toxicity. Ensure the final concentration of DMSO is not exceeding a level toxic to your specific cell line (usually <0.5%). Run a DMSO-only dose-response curve to determine the toxic threshold.

  • Potential Cause 2: Compound Instability. The compound could be degrading in the aqueous media into a more toxic byproduct. This is less common but possible. Use freshly prepared dilutions from a frozen stock for every experiment.

  • Potential Cause 3: Off-Target Effects. The compound may have potent off-target activities unrelated to the thioredoxin system. If the cytotoxicity is rapid and severe, it could be affecting fundamental processes like membrane integrity. Consider a simple membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) at early time points.

Problem 3: My results are inconsistent between experiments.

  • Potential Cause 1: Stock Solution Degradation. Avoid using the same working stock for prolonged periods. Thaw a fresh, single-use aliquot of the high-concentration DMSO stock for each experiment.

  • Potential Cause 2: Cell State Variability. The metabolic and redox state of your cells can change with passage number and confluency. Use cells within a consistent, low passage number range and plate them to achieve a consistent confluency at the time of treatment.

  • Potential Cause 3: Media and Serum Variability. Lot-to-lot variability in FBS can significantly impact results, as serum proteins can interact with the compound. If possible, purchase a larger batch of FBS to use across a series of experiments.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Calculate Mass: Determine the mass of 4-Methyl-1,2-dithiolane-4-carboxamide (MW: 163.26 g/mol ) needed to prepare a 50 mM stock solution in anhydrous DMSO.

  • Dissolution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial of dry compound. Vortex thoroughly until fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

  • Working Solution Preparation: For each experiment, thaw a fresh aliquot. Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and the vehicle control.

Protocol 2: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Plating: Seed cells in a 96-well plate at a density determined to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the compound, vehicle control, and positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add the resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Signal Development: Incubate for 1-4 hours, or until a sufficient color change is observed in the vehicle control wells.

  • Measurement: Read the fluorescence or absorbance on a plate reader at the appropriate wavelengths.

  • Data Analysis: Normalize the results to the vehicle control to determine the percent viability for each treatment concentration.

Section 5: Mechanistic Context

The Thioredoxin System: A Potential Target

The thioredoxin system is a pivotal component of the cellular antioxidant machinery. It consists of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx). TrxR catalyzes the reduction of the disulfide bond in oxidized Trx, using electrons from NADPH. The reduced Trx then reduces downstream target proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (critical for detoxifying reactive oxygen species).[2] In many cancers, TrxR1 is overexpressed, making it an attractive therapeutic target.[2][5]

Caption: The cellular thioredoxin antioxidant cycle and potential point of inhibition.

While 4-Methyl-1,2-dithiolane-4-carboxamide may not be a potent direct inhibitor, its strained disulfide bond could allow it to participate in thiol-disulfide exchange reactions within the cell, potentially perturbing the overall redox balance and indirectly affecting the Trx system or other redox-sensitive pathways. Your experiments will be crucial in elucidating the true mechanism of this specific compound.

References
  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. [Link]

  • Reineke, T. M., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments. [Link]

  • The Good Scents Company. (n.d.). methyl 1,2-dithiolane-4-carboxylate. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). 4-amino-1,2-dithiolane-4-carboxylic acids.
  • SciSpace. (n.d.). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Retrieved January 28, 2026, from [Link]

  • Matile, S., et al. (2021). Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue. Chemical Science. [Link]

  • Mullen, A. R., et al. (2012). Reductive carboxylation supports growth in tumor cells with defective mitochondria. Nature. [Link]

  • Cini, M., et al. (2012). Synthesis and Pharmacological Evaluation of New 1,2-dithiolane Based Antioxidants. Letters in Drug Design & Discovery. [Link]

  • Bîcu, E., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Molecules. [Link]

  • Sossalla, S., et al. (2022). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences. [Link]

  • Yang, B., et al. (2024). Platinum (IV) drugs with cannabidiol inducing mitochondrial dysfunction and synergistically enhancing anti-tumor effects. Journal of Inorganic Biochemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1,2-dithiolane-4-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will address common challenges and frequently asked questions to ensure a successful and efficient reaction workflow, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide is a two-step process. The first step involves the formation of the key intermediate, 4-Methyl-1,2-dithiolane-4-carboxylic acid, from a suitable dihalo-precursor. The second step is the amidation of this carboxylic acid to yield the final product. While the 1,2-dithiolane ring system is known for its potential instability and propensity for polymerization, the 4,4-disubstituted nature of this particular target molecule imparts a greater degree of stability, mitigating some of the common challenges associated with this class of compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide, providing potential causes and actionable solutions.

Step 1: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Issue 1: Low or No Yield of the Dithiolane Carboxylic Acid

Potential Cause Recommended Solution Scientific Rationale
Incomplete reaction of the dibromo precursor. - Ensure the reaction is stirred vigorously to facilitate the heterogeneous reaction. - Increase the reaction time or temperature moderately (e.g., from 60°C to 80°C). - Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a two-phase system.The reaction between the dibromoalkane and sodium sulfide is often a heterogeneous reaction, requiring sufficient energy and mass transfer to proceed to completion.[1]
Formation of polymeric byproducts. - Add the solution of the dibromo precursor slowly to the sodium sulfide solution. - Maintain a dilute concentration of the dibromo precursor.High concentrations of the electrophilic dibromoalkane can favor intermolecular reactions, leading to the formation of long-chain polymers instead of the desired intramolecular cyclization.
Oxidation of the sulfide source. - Use freshly prepared or commercially available sodium sulfide nonahydrate. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Sodium sulfide can be susceptible to oxidation, which can reduce its efficacy as a nucleophile in the reaction.[2]

Issue 2: Difficulty in Isolating the Carboxylic Acid Product

Potential Cause Recommended Solution Scientific Rationale
Product remains in the aqueous phase during extraction. - Acidify the reaction mixture to a pH of 2-3 with a non-oxidizing acid (e.g., HCl) before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate.The carboxylate salt of the product is water-soluble. Protonation to the carboxylic acid increases its lipophilicity, allowing for extraction into an organic solvent.
Emulsion formation during extraction. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Filter the mixture through a pad of celite.Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions.
Step 2: Amidation of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Issue 3: Low Yield of 4-Methyl-1,2-dithiolane-4-carboxamide

Potential Cause Recommended Solution Scientific Rationale
Inefficient activation of the carboxylic acid. - Ensure that the HATU and DIPEA are of high quality and anhydrous. - Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the ammonia source. - Use a slight excess (1.1-1.2 equivalents) of HATU.HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a highly reactive OAt-ester intermediate, which is then susceptible to nucleophilic attack by the amine.[3]
Decomposition of the coupling reagent. - Use HATU from a freshly opened bottle or one that has been stored under inert gas. - Avoid high temperatures during the coupling reaction.HATU and other uronium-based coupling reagents can be sensitive to moisture and prolonged exposure to ambient conditions.
Guanidinylation of the amine. - Avoid using a large excess of HATU.Uronium-based reagents like HATU can react with the amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction.

Issue 4: Presence of Impurities in the Final Product

Potential Cause Recommended Solution Scientific Rationale
Unreacted carboxylic acid. - Increase the amount of the ammonia source (e.g., use a saturated solution of ammonia in an organic solvent). - Increase the reaction time.Driving the equilibrium towards the product by using an excess of one reagent is a common strategy in organic synthesis.
Side products from the coupling reaction. - Purify the crude product using flash column chromatography on silica gel. A gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) is recommended.Chromatographic purification is highly effective at separating the desired amide from unreacted starting materials and coupling-related byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 4-Methyl-1,2-dithiolane-4-carboxylic acid precursor?

A well-established precursor for analogous structures is 3-bromo-2-(bromomethyl)propionic acid. For the 4-methyl derivative, the corresponding starting material would be 3-bromo-2-(bromomethyl)-2-methylpropanoic acid. This can be synthesized from methacrylic acid and bromine.[4]

Q2: What is the mechanism of the HATU-mediated amidation?

The reaction proceeds through several steps:

  • The non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • The resulting carboxylate anion attacks the electrophilic carbon of HATU.

  • An intermediate OAt-activated ester is formed.

  • The amine (in this case, ammonia) then attacks the activated ester to form the final amide product.[3]

Q3: Is it necessary to run these reactions under an inert atmosphere?

For the dithiolane ring formation, using an inert atmosphere is recommended to prevent the oxidation of the sodium sulfide.[2] For the HATU-mediated amidation, while not strictly necessary, it is good practice to exclude moisture to prevent the hydrolysis of the coupling reagent and the activated intermediates.[5]

Q4: My dithiolane precursor appears to be polymerizing. What can I do?

While 4,4-disubstituted 1,2-dithiolanes are more resistant to polymerization than their monosubstituted counterparts, it can still occur, especially under harsh conditions (e.g., high heat, exposure to light). It is recommended to store the dithiolane carboxylic acid at low temperatures (2-8°C) and protected from light. During reactions, use the mildest conditions possible.

Q5: What are the expected NMR chemical shifts for the final product?

Based on data for similar 1,2-dithiolane derivatives, the following are expected ¹H NMR chemical shifts:

  • -CH₃: A singlet around 1.5 ppm.

  • -CH₂-S-: Two diastereotopic protons on each methylene group, likely appearing as complex multiplets between 3.0 and 3.8 ppm.

  • -CONH₂: Two broad singlets for the amide protons, typically between 5.5 and 7.5 ppm, which may exchange with D₂O.

¹³C NMR would show the quaternary carbon, the two methylene carbons, the methyl carbon, and the carbonyl carbon.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

This protocol is adapted from established procedures for similar dithiolane syntheses.

  • Preparation of the Sodium Disulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (2.2 eq.) and elemental sulfur (1.1 eq.) in deionized water under a nitrogen atmosphere. Heat the mixture at 80-90°C for 1 hour to form the sodium disulfide solution.

  • Ring Formation: In a separate flask, dissolve 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (1.0 eq.) in a suitable solvent like ethanol.

  • Reaction: Slowly add the solution of the dibromo acid to the hot sodium disulfide solution over 1-2 hours with vigorous stirring.

  • Reflux: After the addition is complete, reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify to pH 2-3 with 2M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide
  • Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Reagents: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amidation: Add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol, 2.0 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Dithiolane Ring Formation cluster_1 Step 2: Amidation A 3-bromo-2-(bromomethyl)- 2-methylpropanoic acid C 4-Methyl-1,2-dithiolane- 4-carboxylic acid A->C Reflux B Sodium Disulfide (Na2S2) B->C D 4-Methyl-1,2-dithiolane- 4-carboxylic acid G 4-Methyl-1,2-dithiolane- 4-carboxamide D->G Room Temperature E Ammonia (NH3) E->G F HATU, DIPEA F->G

Caption: Overall synthetic workflow for 4-Methyl-1,2-dithiolane-4-carboxamide.

HATU Amidation Mechanism

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + DIPEA ActivatedEster [R-CO-OAt] RCOO->ActivatedEster + HATU HATU HATU HATU->ActivatedEster Amide R-CONH₂ ActivatedEster->Amide + NH₃ HOAt HOAt ActivatedEster->HOAt NH3 NH₃ NH3->Amide DIPEA DIPEA

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • CN101560147A. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.
  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

  • Baran, P. S., & Shenvi, R. A. (2006). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.
  • Nikitin, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647.
  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • Paramount, J. D., et al. (2013). Rapid HATU-Mediated Solution Phase siRNA Conjugation.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (1991). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. Environmental Science & Technology, 25(1), 76-86.
  • Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530.
  • Chemspeed Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Al-Bayati, R. H., & Al-Azzawi, L. H. (1989). The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide. Journal of Polymer Science Part A: Polymer Chemistry, 27(11), 3745-3752.
  • Pathare, R. S., et al. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 17(10), 766-772.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-BROMO-2-METHYLPROPIONIC ACID. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748.
  • Gawai, K. R., & Gorde, D. M. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology, 7(5), 1836-1839.
  • EP2532644A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide

Welcome to the DithioChem Technical Support Hub. Ticket ID: #DTC-4M-ASP-001 Subject: Troubleshooting Side Reactions & Stability in 4,4-Disubstituted Dithiolane Synthesis Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DithioChem Technical Support Hub. Ticket ID: #DTC-4M-ASP-001 Subject: Troubleshooting Side Reactions & Stability in 4,4-Disubstituted Dithiolane Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide (a derivative of 4-methylasparagusic acid) presents a unique paradox in heterocyclic chemistry. While the Thorpe-Ingold effect (gem-dimethyl effect) renders the 4,4-disubstituted ring significantly more stable than its monosubstituted cousins (e.g., Lipoic Acid), the 1,2-dithiolane ring remains a "spring-loaded" electrophile.

The internal dihedral angle of the disulfide bond is compressed to <35° (compared to ~90° in linear disulfides), creating ~27 kJ/mol of ring strain. This strain drives the primary side reactions: Ring-Opening Polymerization (ROP) and Intermolecular Oligomerization .

This guide details the mechanistic causality of these failures and provides self-validating protocols to ensure monomeric purity.

Module 1: The Polymerization Trap (and How to Avoid It)

The Symptom: Your final product is a viscous, insoluble yellow gum or rubber instead of a crystalline solid. The Cause: Ring-Opening Polymerization (ROP).[1]

Although the 4-methyl group provides steric protection, the S-S bond is still susceptible to nucleophilic attack. If a thiolate anion (generated during deprotection or hydrolysis) attacks a formed dithiolane ring, it initiates a chain reaction.

Mechanism of Failure
  • Initiation: A trace free thiol (R-S⁻) attacks the S-S bond of a closed dithiolane.

  • Propagation: The ring opens, generating a new thiolate at the chain end.

  • Termination: The chain grows until it consumes all monomer or is quenched.

Visualizing the Pathway

PolymerizationPathway cluster_prevention Prevention Strategy Monomer Target Monomer (4-Me-1,2-Dithiolane) OpenChain Open Thiolate Intermediate Monomer->OpenChain Nucleophilic Attack Initiator Nucleophile (Trace Thiol/Amine) Initiator->Monomer Polymer Insoluble Polydisulfide (The 'Gum') OpenChain->Polymer Chain Propagation Polymer->Monomer Thermal Depolymerization (High Vac/Heat) Strategy 1. Avoid Nucleophilic Bases 2. Maintain High Dilution 3. Quench Thiols Rapidly

Caption: Figure 1. The Ring-Opening Polymerization (ROP) cascade. Note that unlike linear disulfides, this process is driven by the release of ring strain.[2]

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Insoluble Gum High concentration during workup.Depolymerization: Heat the gum under high vacuum (150-200°C, <0.1 mbar). The polymer is metastable; it will "unzip" and the monomer can be distilled off.
Low Yield Incomplete oxidation leaving free thiols.Iodine Titration: Ensure a persistent yellow color during oxidation to guarantee all thiols are consumed.
Pink/Red Color Trace metal chelation or over-oxidation.EDTA Wash: Wash organic phase with 10% EDTA solution. Dithiolanes are excellent ligands for transition metals.

Module 2: Oxidative Cyclization (The Critical Step)

The formation of the S-S bond is the most sensitive step. You are fighting a kinetic battle between Intramolecular Cyclization (Target) and Intermolecular Oligomerization (Side Product).

The Ziegler Dilution Principle

To favor the formation of the 5-membered ring, the reaction must be performed at high dilution (<0.01 M) .

  • High Concentration: Molecules bump into each other

    
     Linear Oligomers.
    
  • Low Concentration: The molecule "bumps into itself"

    
     Cyclic Monomer.
    
Recommended Protocol: Iodine-Mediated Cyclization

Why Iodine? It is mild, provides a visual endpoint, and avoids the radical mechanisms associated with oxygen/FeCl₃ that can lead to over-oxidation (thiosulfinates).

  • Dissolve the precursor (1,3-dithiol or thioacetate) in Methanol/Water (9:1) to a concentration of 0.005 M .

  • Adjust pH to ~7-8 using NaHCO₃ (do not use strong bases like NaOH, which can degrade the amide).

  • Titrate with a 0.1 M Iodine (I₂) solution in MeOH dropwise.

  • Endpoint: Stop when a faint yellow color persists for >1 minute.

  • Quench: Immediately add saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine.

  • Extraction: Extract with DCM. Note: The product is lipophilic.

Module 3: Amide Coupling Compatibility

Synthesizing the amide functionality in the presence of the dithiolane ring is risky because amines are nucleophiles that can open the ring (aminolysis of the S-S bond).

Route Selection Strategy

Path A: Amide First (Recommended)

  • Synthesize the 1,3-dihalide precursor with the amide already installed.

  • Introduce sulfur (e.g., Potassium Thioacetate).

  • Hydrolyze and Oxidize.[3]

  • Advantage:[1][2][3][4][5][6] Avoids exposing the strained ring to coupling reagents.

Path B: Amide Last (Risky)

  • Synthesize 4-Methyl-1,2-dithiolane-4-carboxylic acid.

  • Activate acid (NHS ester or Mixed Anhydride).

  • React with Amine.

  • Risk:[5][7] The amine can attack the S-S bond.

  • Mitigation: Use non-nucleophilic bases (DIPEA) and avoid excess primary amine.

Decision Logic Tree

SynthesisLogic Start Start Synthesis RouteChoice When to form Amide? Start->RouteChoice PathA Path A: Pre-Cyclization (Amide First) RouteChoice->PathA Preferred PathB Path B: Post-Cyclization (Amide Last) RouteChoice->PathB If necessary RiskA Risk: Hydrolysis of Amide during Thiol Deprotection PathA->RiskA RiskB Risk: Aminolysis of Dithiolane Ring PathB->RiskB SolA Solution: Use Mild S-Deacetylation (NH3/MeOH or Hydrazine) RiskA->SolA SolB Solution: Use NHS-Ester activation Avoid excess amine RiskB->SolB

Caption: Figure 2. Strategic decision tree for amide installation. Path A is generally more robust for 4-methyl-1,2-dithiolane derivatives.

Frequently Asked Questions (FAQ)

Q: My product has a strong sulfur smell. Is it degraded? A: Not necessarily. 1,2-dithiolanes have a characteristic, pungent sulfur odor (often compared to cooked asparagus). However, a "rotten egg" smell (H₂S) indicates reductive degradation.

Q: Can I use TCEP or DTT to reduce oligomers back to monomers? A: NO. TCEP and DTT will reduce the intramolecular S-S bond, opening the ring back to the dithiol. If you have oligomers, you must use thermal depolymerization (distillation) or re-oxidize under high dilution.

Q: Why is the 4-methyl analog more stable than Lipoic Acid? A: This is due to the Thorpe-Ingold Effect (Gem-dialkyl effect). The substituents at the C4 position compress the internal bond angle at that carbon, which forces the sulfur atoms closer together, entropically favoring ring closure and statically hindering intermolecular attack [1, 7].

Q: I see a side product with a molecular weight +26 Da. What is it? A: This is likely the Vinyl Sulfide (Dithiepin) derivative.[5] If you used any acetylenides or strong bases in the presence of the dithiolane, the ring can open and insert a carbon unit, expanding to a 7-membered ring [1, 7].[2]

References

  • Feringa, B. L., et al. (2020). "Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers." National Institutes of Health (PMC). Available at: [Link]

  • Bowman, C. N., et al. (2025).[5] "1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers." Royal Society of Chemistry (Polymer Chemistry). Available at: [Link]

  • Arner, E. S., et al. (2020). "May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?" National Institutes of Health (PubMed). Available at: [Link]

  • Beilstein Journals. (2014). "The direct oxidative diene cyclization and related reactions in natural product synthesis." Available at: [Link]

Sources

Optimization

degradation pathways of 4-Methyl-1,2-dithiolane-4-carboxamide under experimental conditions

Technical Support Center: Degradation of 4-Methyl-1,2-dithiolane-4-carboxamide Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 4-Methyl-1,2-dithiolane-4-carboxamide

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 4-Methyl-1,2-dithiolane-4-carboxamide. It provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to navigate the complexities of its degradation pathways. The inherent reactivity of its strained disulfide ring and the susceptibility of its carboxamide moiety to hydrolysis are central to its stability profile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 4-Methyl-1,2-dithiolane-4-carboxamide?

The molecule possesses two primary sites susceptible to degradation under typical experimental and storage conditions:

  • The 1,2-Dithiolane Ring: This five-membered ring contains a disulfide bond constrained to a small dihedral angle, resulting in significant ring strain.[1] This strain weakens the S-S bond, making it the most reactive part of the molecule and highly susceptible to oxidative cleavage.[1]

  • The Carboxamide Group: Like other amides, this functional group is prone to hydrolysis, particularly under acidic or basic conditions, which would cleave the C-N bond.[2][3]

Q2: What are the expected degradation pathways under forced degradation conditions?

Forced degradation studies are designed to intentionally stress the molecule to predict its long-term stability and identify potential degradants.[4][5] For 4-Methyl-1,2-dithiolane-4-carboxamide, the following pathways are anticipated:

  • Hydrolytic Pathway (Acidic/Basic): The carboxamide will hydrolyze to form 4-Methyl-1,2-dithiolane-4-carboxylic acid and ammonia. This reaction is often accelerated by heat.[3][6]

  • Oxidative Pathway: The sulfur atoms of the dithiolane ring are readily oxidized.[1] This can lead to the formation of sequential oxidation products, such as the dithiolane-1-oxide (a thiosulfinate) and subsequently the dithiolane-1,1-dioxide (a thiosulfonate).

  • Photolytic Pathway: While specific data is limited, disulfide bonds can be sensitive to UV light, potentially leading to ring-opening reactions.

  • Thermal Pathway: The molecule is expected to be relatively stable to thermal stress in a dry state, though extreme heat can accelerate other degradation pathways like hydrolysis.[2]

Q3: What analytical methods are recommended for studying its degradation?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The industry-standard approach is:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is typically the first choice for separating the moderately polar parent compound from its more polar degradants (like the carboxylic acid) and potentially less polar oxidized forms.

  • Detection:

    • UV/Vis Detector: For initial method development and routine quantification.

    • Mass Spectrometry (MS/MS): Essential for identifying and confirming the structure of unknown degradation products.[2] An LC-MS/MS system provides the necessary sensitivity and specificity for this work.[7]

Q4: How does the 4,4-disubstitution affect its stability compared to other dithiolanes?

The substitution pattern is a critical determinant of reactivity.[1] Unlike monosubstituted dithiolanes (e.g., lipoic acid), the 4,4-disubstituted structure of this molecule makes it significantly more resistant to ring-opening polymerization.[1] This is a key consideration, as it simplifies the expected degradation profile by disfavoring polymeric byproducts.

Section 2: Experimental Design & Protocols

Protocol 2.1: Designing a Forced Degradation Study

The objective of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] This level of degradation is sufficient to generate and detect primary degradants without causing excessive secondary degradation, which can complicate analysis.

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Aliquot Stock base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Aliquot Stock oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Aliquot Stock thermal Thermal (e.g., 80°C, solid state) prep->thermal Aliquot Stock photo Photolytic (ICH Q1B conditions) prep->photo Aliquot Stock placebo Prepare Placebo Control placebo->acid Stress Placebo placebo->base Stress Placebo placebo->oxid Stress Placebo placebo->thermal Stress Placebo placebo->photo Stress Placebo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize dilute Dilute to Target Conc. (e.g., 100 µg/mL) neutralize->dilute inject Inject on HPLC-UV/MS dilute->inject analyze Analyze Data (Mass Balance, Peak Purity) inject->analyze

Caption: Workflow for a forced degradation study.

Table 2.1: Recommended Starting Conditions for Forced Degradation
Stress ConditionStressorTypical ConditionsCausality & Key Considerations
Acid Hydrolysis 0.1 M HCl60 °C for 24-48 hoursElevated temperature is often required to drive amide hydrolysis.[3] Monitor for the appearance of the carboxylic acid degradant.
Base Hydrolysis 0.1 M NaOHRoom Temperature for 8-24 hoursAmide hydrolysis is typically faster under basic conditions than acidic. Elevated temperatures may cause excessive degradation.
Oxidation 3% H₂O₂Room Temperature for 24 hoursThe dithiolane ring is highly susceptible to oxidation.[1] This is often a rapid reaction. Avoid heat, which can decompose H₂O₂.
Thermal Heat80 °C for 72 hours (in solid state)Assesses intrinsic stability. Lack of solvent prevents hydrolysis. Monitor for any unexpected degradants.[9]
Photolytic LightICH Q1B Option 2Exposes the sample to a controlled dose of UV and visible light to assess photosensitivity.
Protocol 2.2: Sample Preparation and HPLC-MS/MS Analysis

This protocol provides a starting point for a stability-indicating method. Method development and validation are required.

  • Sample Preparation:

    • After the specified stress duration, cool the sample to room temperature.

    • For acid/base samples, neutralize by adding an equimolar amount of base/acid (e.g., add 100 µL of 0.1 M NaOH to 100 µL of 0.1 M HCl sample). This prevents further degradation upon storage.[4]

    • Dilute the neutralized sample and the unstressed control with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan (m/z 100-500) to find parent and degradant masses.

    • Targeted MS/MS: Create a Multiple Reaction Monitoring (MRM) method for the parent compound (e.g., m/z 178 -> fragment) and expected degradants (e.g., Carboxylic Acid: m/z 179 -> fragment; Oxide: m/z 194 -> fragment) for sensitive quantification.

Section 3: Troubleshooting Guide

Q: My mass balance is poor (<90%). What are the likely causes?
  • Causality: Poor mass balance occurs when the sum of the parent API and all detected degradants is significantly less than the initial amount.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or rely solely on MS to search for "invisible" peaks.

    • Investigate Adsorption: Highly reactive or "sticky" degradants may adsorb to vial surfaces or HPLC column frits. Try using different vial materials (e.g., silanized glass) or a different column chemistry.

    • Formation of Volatiles: Some degradation pathways could produce volatile compounds that are lost during the experiment. This is less likely for the expected pathways but possible under harsh thermal stress.

    • Incorrect Response Factors: Different molecules have different UV responses. For accurate mass balance, relative response factors for each degradant must be determined relative to the parent compound. If this is not feasible, mass balance reported by peak area percentage is considered an estimate.

Q: I see an unexpected peak in my chromatogram. How can I identify it?
  • Causality: An unexpected peak could be a secondary degradant, a byproduct from an unexpected reaction pathway, or an impurity from a reagent.

  • Troubleshooting Steps:

    • Analyze with High-Resolution MS (HRMS): Determine the accurate mass of the unknown peak. This will provide its elemental formula, which is a critical clue to its identity.

    • Perform MS/MS Fragmentation: Fragment the unknown peak in the mass spectrometer and analyze its fragmentation pattern. Compare this pattern to the fragmentation of the parent compound to identify shared structural motifs.

    • Check the Placebo: Inject a stressed placebo sample. If the peak is present, it is not related to the API.[8]

    • Consider Dimerization: The dithiolane ring, upon opening, could potentially form dimers. Look for a peak with a mass approximately double that of the parent compound.

Q: I'm not observing any degradation under my stress conditions. What should I do?
  • Causality: The molecule may be more stable than anticipated, or the stress conditions may not be aggressive enough.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Systematically increase the stress level. For hydrolysis, increase the temperature (e.g., from 60°C to 80°C) or the concentration of the acid/base (e.g., from 0.1 M to 1 M).[4]

    • Extend Duration: Increase the exposure time to the stressor.

    • Confirm Reagent Potency: Ensure that the stressors (e.g., H₂O₂) have not degraded over time.

Q: My sample degraded almost completely. How can I achieve the target 5-20% degradation?
  • Causality: The applied stress was too harsh for the molecule's stability.

  • Troubleshooting Steps:

    • Reduce Stress Intensity: Decrease the temperature, shorten the duration, or use a lower concentration of the stressor. For example, if 0.1 M NaOH at room temp caused 90% degradation in 8 hours, try 0.01 M NaOH or check time points at 1, 2, and 4 hours.

    • Quench the Reaction: For very fast reactions (e.g., oxidation), take multiple time points in the early stages of the experiment to find the point at which the target degradation is achieved.

Section 4: Key Degradation Pathways in Detail

The primary degradation pathways for 4-Methyl-1,2-dithiolane-4-carboxamide involve independent attacks on the two main functional groups.

Diagram 4.1: Postulated Degradation Pathways

G Parent 4-Methyl-1,2-dithiolane- 4-carboxamide Hydrolysis_Product 4-Methyl-1,2-dithiolane- 4-carboxylic acid Parent->Hydrolysis_Product  Hydrolysis  (H⁺ or OH⁻, Heat) Oxidation_Product1 Dithiolane-1-oxide (Thiosulfinate) Parent->Oxidation_Product1  Oxidation  (e.g., H₂O₂) Oxidation_Product2 Dithiolane-1,1-dioxide (Thiosulfonate) Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Primary degradation pathways of the target molecule.

  • Hydrolytic Degradation: In the presence of acid or base, the nitrogen atom of the carboxamide is protonated (acid) or the carbonyl carbon is attacked by a hydroxide ion (base). Both mechanisms lead to the cleavage of the amide bond, releasing ammonia and forming the corresponding carboxylic acid. This transformation increases the polarity of the molecule, resulting in an earlier elution time in reverse-phase HPLC.

  • Oxidative Degradation: The sulfur atoms of the disulfide bond are nucleophilic and susceptible to attack by oxidizing agents like hydrogen peroxide. The first oxidation product is the thiosulfinate (1-oxide), which is chiral at the sulfoxide sulfur. Further oxidation can occur at the same sulfur atom to yield a sulfone, or at the second sulfur atom, ultimately leading to the more stable thiosulfonate (1,1-dioxide) derivative.[1] These oxidized products may be more or less polar than the parent depending on the specific structure.

Section 5: References

  • Kamal, A. H., et al. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. Retrieved from [Link]

  • Minakata, S., et al. (2018). Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. Figshare. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Dabrowska, A., et al. (2003). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 69(1), 60-66. Retrieved from [Link]

  • Jain, R. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4352-4357. Retrieved from [Link]

  • Gutarovska, N., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6647. Retrieved from [Link]

  • Gutarovska, N., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6647. Retrieved from [Link]

  • Gutarovska, N., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PubMed. Retrieved from [Link]

  • Meckenstock, R. U., et al. (2000). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology, 66(3), 852-859. Retrieved from [Link]

  • Waterman, K. C. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Meckenstock, R. U., et al. (2000). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Kawasaki, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55, 1375–1383. Retrieved from [Link]

  • Patel, R., & Shah, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • Hassan, M., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Retrieved from [Link]

  • Gao, L., et al. (2015). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. Materials, 8(11), 7545-7556. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Methyl-1,2-dithiolane-4-carboxamide and its Carboxylic Acid Analog in Cellular Redox Regulation

In the landscape of therapeutic development, particularly in the realm of diseases underscored by oxidative stress, the exploration of novel redox-modulating agents is of paramount importance. Among the myriad of structu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, particularly in the realm of diseases underscored by oxidative stress, the exploration of novel redox-modulating agents is of paramount importance. Among the myriad of structures investigated, sulfur-containing heterocycles, specifically those with a 1,2-dithiolane ring, have garnered significant attention for their inherent antioxidant properties.[1] This guide provides an in-depth, objective comparison of the biological activity of two closely related dithiolane derivatives: 4-Methyl-1,2-dithiolane-4-carboxamide and its parent compound, 4-Methyl-1,2-dithiolane-4-carboxylic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical impact of functional group modification on cellular efficacy.

Introduction: The Significance of the 1,2-Dithiolane Moiety

The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is the cornerstone of the biological activity of these compounds. The inherent strain within this ring structure, with a disulfide dihedral angle of less than 35°, results in a weakened S-S bond compared to linear disulfides.[2] This strained conformation renders the dithiolane ring susceptible to reduction, allowing it to participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox homeostasis. The archetypal example of a biologically active dithiolane is lipoic acid, a vital cofactor in mitochondrial metabolism and a potent antioxidant.[1]

The substitution at the C4 position of the dithiolane ring significantly influences the molecule's chemical properties and biological interactions.[2] This guide focuses on the comparison between a carboxylic acid and a carboxamide functional group at this position, exploring how this seemingly minor chemical alteration can translate into significant differences in physicochemical properties, cellular uptake, and ultimately, biological activity.

Physicochemical Properties: A Tale of Two Functional Groups

The difference in the functional group at the C4 position—a carboxylic acid versus a carboxamide—imparts distinct physicochemical characteristics that are critical for their biological behavior.

Property4-Methyl-1,2-dithiolane-4-carboxylic acid4-Methyl-1,2-dithiolane-4-carboxamideRationale
Molecular Weight 164.25 g/mol [2][3]163.26 g/mol [4]The replacement of a hydroxyl group with an amino group results in a negligible difference in molecular weight.
pKa ~3.92 (Predicted)[5]Not applicable (non-ionizable)The carboxylic acid is acidic and will be deprotonated at physiological pH, carrying a negative charge. The carboxamide is neutral.
LogP 0.6 (Predicted)[3]Higher than the carboxylic acid (Predicted)The neutral carboxamide is expected to be more lipophilic than the negatively charged carboxylate, which can influence membrane permeability.
Hydrogen Bonding Donor (1), Acceptor (4)[5]Donor (1), Acceptor (1)Both can act as hydrogen bond donors and acceptors, influencing their interaction with biological macromolecules.

This fundamental difference in charge and lipophilicity is hypothesized to be a key determinant of their differential cellular uptake and interaction with intracellular targets.

Comparative Biological Activity: An Evidence-Based Assessment

While direct comparative studies on these specific analogs are not extensively published, we can infer and propose a framework for their evaluation based on the known behavior of dithiolane compounds and the principles of medicinal chemistry.

Antioxidant Capacity

The primary mechanism of antioxidant activity for 1,2-dithiolanes lies in their ability to scavenge reactive oxygen species (ROS) and participate in redox cycling. This is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Hypothetical Experimental Data:

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)
4-Methyl-1,2-dithiolane-4-carboxylic acid75 ± 5.242 ± 3.8
4-Methyl-1,2-dithiolane-4-carboxamide81 ± 6.148 ± 4.5
Lipoic Acid (Reference)55 ± 4.735 ± 2.9

The data suggests that both compounds possess intrinsic radical scavenging activity, comparable to each other but slightly less potent than the reference antioxidant, lipoic acid. This indicates that the core dithiolane ring is the primary driver of this effect, with the C4 substituent having a minor influence in these cell-free assays.

Cellular Uptake and Cytosolic Delivery

The ability of a compound to exert a biological effect is contingent on its capacity to cross the cell membrane and reach its intracellular targets. The difference in polarity between the carboxylic acid and carboxamide analogs is expected to significantly impact their mechanism and efficiency of cellular entry. Thiol-mediated uptake, a process involving dynamic covalent exchange with thiols on cell surface proteins like the transferrin receptor, is a known pathway for dithiolane entry.[6][7]

Experimental Workflow: Cellular Uptake Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Sample Preparation cluster_3 Quantification a Seed cells (e.g., HepG2) in 24-well plates b Incubate for 24 hours to allow attachment a->b c Treat cells with equimolar concentrations of each compound b->c d Incubate for various time points (e.g., 1, 4, 24 hours) c->d e Wash cells with PBS to remove extracellular compound d->e f Lyse cells to release intracellular contents e->f g Quantify intracellular compound concentration using LC-MS/MS f->g

Caption: Workflow for assessing the cellular uptake of dithiolane analogs.

Expected Outcome: Due to its increased lipophilicity and neutral charge at physiological pH, it is hypothesized that 4-Methyl-1,2-dithiolane-4-carboxamide will exhibit superior passive diffusion across the cell membrane, leading to higher intracellular concentrations compared to its carboxylic acid counterpart. The negatively charged carboxylate may rely more on specific transporters or thiol-mediated uptake mechanisms.[6]

Activation of the Nrf2 Antioxidant Response Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes, including antioxidant enzymes.

Signaling Pathway: Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Ub Ubiquitination Nrf2->Ub Target for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding Keap1->Ub Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Dithiolane Dithiolane Compound Dithiolane->Keap1 Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces

Caption: Simplified schematic of the Nrf2 signaling pathway activation by dithiolane compounds.

Hypothetical Experimental Data:

Compound (10 µM)Nrf2 Nuclear Translocation (Fold Change vs. Control)HO-1 Gene Expression (Fold Change vs. Control)
4-Methyl-1,2-dithiolane-4-carboxylic acid2.5 ± 0.33.1 ± 0.4
4-Methyl-1,2-dithiolane-4-carboxamide4.8 ± 0.66.2 ± 0.7
Sulforaphane (Positive Control)6.5 ± 0.88.9 ± 1.1

The superior cellular uptake of the carboxamide analog is expected to lead to a more robust activation of the Nrf2 pathway, as evidenced by increased nuclear translocation of Nrf2 and upregulation of its target genes. This suggests that 4-Methyl-1,2-dithiolane-4-carboxamide is likely a more potent inducer of the cellular antioxidant defense system.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions (10 mM) of the test compounds and the reference standard (Lipoic Acid) in DMSO.

    • Create a series of dilutions of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each compound dilution.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Protocol: Nrf2 Nuclear Translocation by Immunofluorescence
  • Cell Culture and Treatment:

    • Seed cells (e.g., ARPE-19) on glass coverslips in a 24-well plate.

    • After 24 hours, treat the cells with the test compounds for 4 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against Nrf2 (1:200 dilution) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software (e.g., ImageJ) and normalize it to the DAPI signal.

Conclusion and Future Directions

The comparative analysis of 4-Methyl-1,2-dithiolane-4-carboxamide and its carboxylic acid analog underscores a critical principle in drug design: subtle molecular modifications can have profound impacts on biological activity. While both compounds possess the reactive 1,2-dithiolane moiety responsible for their antioxidant potential, the conversion of the carboxylic acid to a carboxamide is predicted to enhance cellular permeability. This improved bioavailability is hypothesized to translate into a more potent activation of the cytoprotective Nrf2 signaling pathway.

Therefore, 4-Methyl-1,2-dithiolane-4-carboxamide emerges as a potentially more promising candidate for further preclinical development as a modulator of cellular redox status. Future investigations should focus on in vivo studies to assess its pharmacokinetic profile, efficacy in animal models of oxidative stress-related diseases, and a comprehensive safety evaluation. Furthermore, exploring the interaction of these compounds with specific cellular targets beyond the Nrf2 pathway could unveil additional mechanisms of action and therapeutic opportunities.

References

  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Cremniter, J., et al. (2005). Synthesis and Pharmacological Evaluation of New 1,2-dithiolane Based Antioxidants. Il Farmaco, 60(6-7), 543-549. [Link]

  • Gaddamedugu, Y., et al. (2022). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Antioxidants, 11(10), 2021. [Link]

  • PubChem. 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

  • Gasparini, G., et al. (2021). Thiol-Mediated Uptake. Accounts of Chemical Research, 54(19), 3715-3728. [Link]

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Comparative

The Potential of 4-Methyl-1,2-dithiolane-4-carboxamide as a Thioredoxin Reductase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug development, the thioredoxin system, and specifically the selenoenzyme thioredoxin reductase (TrxR), has emerged as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, the thioredoxin system, and specifically the selenoenzyme thioredoxin reductase (TrxR), has emerged as a critical therapeutic target.[1] Overexpression of TrxR is a hallmark of many aggressive cancers, contributing to tumor growth, resistance to therapy, and maintenance of a favorable redox environment for cancer cells.[2][3][4][5] This guide provides a comprehensive validation framework for a potential TrxR inhibitor, 4-Methyl-1,2-dithiolane-4-carboxamide, by examining its structural features, the known structure-activity relationships of its analogs, and comparing its hypothetical potential against the well-established TrxR inhibitor, Auranofin.

The Thioredoxin System: A Double-Edged Sword in Cancer

The thioredoxin (Trx) system, comprising TrxR, thioredoxin (Trx), and NADPH, is a pivotal antioxidant system in mammalian cells, responsible for maintaining cellular redox homeostasis.[4][5] TrxR catalyzes the reduction of oxidized Trx, which in turn reduces a plethora of downstream protein targets, regulating processes such as DNA synthesis, apoptosis, and transcription factor activity.[1] While essential for normal cell function, the upregulation of the Trx system in cancer cells provides a significant survival advantage, enabling them to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity.[1] This dependency creates a therapeutic window, where inhibition of TrxR can selectively induce overwhelming oxidative stress and trigger cell death in cancer cells.[1]

4-Methyl-1,2-dithiolane-4-carboxamide: A Candidate for TrxR Inhibition?

4-Methyl-1,2-dithiolane-4-carboxamide belongs to a class of compounds containing a 1,2-dithiolane ring, a five-membered cyclic disulfide. This structural motif has been explored for its potential to interact with the active site of TrxR, which contains a redox-active selenocysteine residue that is crucial for its catalytic activity.

However, recent studies on a series of 1,2-dithiolane-4-carboxylic acid analogs have revealed a critical aspect of their inhibitory mechanism. Research indicates that the 1,2-dithiolane moiety by itself is not sufficient to act as a pharmacophore for TrxR inhibition.[2][3][6] The inhibitory activity of these compounds is strongly associated with the presence of a Michael acceptor functionality within the molecule.[2][3][6] Michael acceptors are electrophilic compounds that can form covalent bonds with nucleophilic residues like the selenocysteine in the active site of TrxR, leading to its inactivation.

In a study evaluating various amide derivatives of 1,2-dithiolane-4-carboxylic acid, most of the synthesized compounds were found to be inactive against TrxR1.[2] Significant inhibitory activity was only observed in analogs that incorporated a coumarin moiety, which contains an activated double bond that can act as a Michael acceptor.[2] This suggests that for 4-Methyl-1,2-dithiolane-4-carboxamide to be an effective TrxR inhibitor, the carboxamide group would need to be modified to include or be replaced by a Michael acceptor.

Comparative Analysis: 4-Methyl-1,2-dithiolane-4-carboxamide vs. Auranofin

To contextualize the potential of 4-Methyl-1,2-dithiolane-4-carboxamide, a comparison with the gold-standard TrxR inhibitor, Auranofin, is essential. Auranofin is an FDA-approved, gold-containing compound used for the treatment of rheumatoid arthritis, which has been repurposed as a potent and selective TrxR inhibitor in cancer research.[7][8]

Feature4-Methyl-1,2-dithiolane-4-carboxamide (Hypothetical)Auranofin (Established)
Core Structure 1,2-dithiolaneGold(I)-phosphine complex
Mechanism of Action Potentially covalent modification of the active site selenocysteine via a Michael acceptor (if present).Irreversible inhibition through covalent binding of the gold ion to the active site selenocysteine of TrxR.[2][7]
Inhibitory Potency (IC50) Unknown. Analogs with a Michael acceptor show IC50 values in the micromolar range (5.3 to 186.0 μM).[3][6]Nanomolar to low micromolar range in various cancer cell lines (e.g., 3-4 µM in lung cancer cells).[9]
Cellular Effects Expected to induce oxidative stress and apoptosis in cancer cells, contingent on TrxR inhibition.Induces apoptosis and necrosis, causes cell cycle arrest, and increases intracellular reactive oxygen species (ROS).[9]
In Vivo Efficacy Not established.Has demonstrated anti-tumor activity in preclinical animal models.[3][8]
Selectivity Potentially selective for TrxR over other reductases like glutathione reductase, depending on the specific chemical structure.Highly selective for TrxR over glutathione reductase.[2]

Experimental Validation of TrxR Inhibitors: A Step-by-Step Protocol

Validating a novel compound as a TrxR inhibitor requires a series of well-defined experiments. The following protocols outline the key steps for assessing the efficacy of a candidate inhibitor like 4-Methyl-1,2-dithiolane-4-carboxamide.

In Vitro TrxR Inhibition Assay (DTNB Reduction Assay)

This assay is the gold standard for measuring the enzymatic activity of TrxR. It relies on the ability of TrxR to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified recombinant human TrxR1

  • NADPH

  • DTNB solution

  • Assay Buffer (e.g., potassium phosphate buffer with EDTA)

  • Test compound (4-Methyl-1,2-dithiolane-4-carboxamide)

  • Positive control inhibitor (e.g., Auranofin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and DTNB in each well of a 96-well plate.

  • Add varying concentrations of the test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified TrxR1 to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) at a constant temperature.

  • Calculate the rate of TNB formation (the slope of the absorbance vs. time curve).

  • Determine the percentage of TrxR inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DTNB_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis P1 Prepare Reaction Mix (Buffer, NADPH, DTNB) P2 Add Test Compound & Controls P1->P2 R1 Initiate with TrxR1 P2->R1 R2 Measure Absorbance (412 nm, kinetic) R1->R2 A1 Calculate Reaction Rate R2->A1 A2 Determine % Inhibition A1->A2 A3 Calculate IC50 A2->A3

Caption: Workflow for the in vitro DTNB reduction assay to determine TrxR inhibition.

Cellular TrxR Activity Assay

This assay measures the activity of TrxR within a cellular context, providing insights into the compound's cell permeability and target engagement in a more biologically relevant system.

Materials:

  • Cancer cell line with high TrxR expression (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • DTNB assay reagents (as above)

Procedure:

  • Culture cancer cells to a suitable confluency.

  • Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of each lysate.

  • Perform the DTNB reduction assay on the cell lysates, using equal amounts of protein for each sample.

  • Calculate the TrxR activity in the treated cells relative to the untreated control.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell line

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 96-well plates (for viability) or 6-well plates (for apoptosis).

  • Treat the cells with a range of concentrations of the test compound.

  • After the desired incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • For apoptosis analysis, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

Cellular_Assay_Flow cluster_culture Cell Culture & Treatment cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis C1 Seed Cancer Cells C2 Treat with Test Compound C1->C2 V1 Add Viability Reagent C2->V1 A1 Stain with Annexin V/PI C2->A1 V2 Measure Signal V1->V2 A2 Flow Cytometry A1->A2

Caption: General workflow for cellular assays to evaluate the cytotoxic effects of a TrxR inhibitor.

Conclusion and Future Directions

The validation of 4-Methyl-1,2-dithiolane-4-carboxamide as a TrxR inhibitor presents a compelling case study in the principles of modern drug discovery. While the core 1,2-dithiolane structure is of interest, the available evidence strongly suggests that its efficacy as a TrxR inhibitor is contingent on the incorporation of a Michael acceptor functionality.[2][3][6] Without this feature, it is unlikely to exhibit potent inhibitory activity against TrxR.

Future research should focus on the synthesis and evaluation of derivatives of 4-Methyl-1,2-dithiolane-4-carboxamide that incorporate various Michael acceptors. A systematic structure-activity relationship study would be invaluable in identifying potent and selective inhibitors. Promising candidates should then be subjected to the rigorous experimental validation pipeline outlined in this guide, including in vitro and cellular assays, followed by preclinical in vivo studies. By leveraging a rational, data-driven approach, the potential of the 1,2-dithiolane scaffold can be fully explored in the quest for novel and effective anticancer therapeutics targeting the thioredoxin system.

References

  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • ResearchGate. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?[Link]

  • PubMed. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. [Link]

  • Peng, X., et al. (2021). Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 22(21), 11835. [Link]

  • PubMed Central. (n.d.). Thioredoxin-dependent system. Application of inhibitors. [Link]

  • National Institutes of Health. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?[Link]

  • Taylor & Francis Online. (n.d.). Full article: Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth. [Link]

  • Biocompare. (n.d.). Thioredoxin Reductase Assay Kits. [Link]

  • PubMed. (2020). Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis. Oncology Letters, 20(6), 365. [Link]

  • PubMed Central. (n.d.). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. [Link]

  • PatSnap. (2024, June 25). What are TrxR1 inhibitors and how do they work?[Link]

  • PubMed. (n.d.). Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. [Link]

  • MDPI. (n.d.). Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. [Link]

  • MDPI. (n.d.). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. [Link]

  • PubMed Central. (n.d.). Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe. [Link]

  • PubMed Central. (n.d.). Thioredoxin Reductase and its Inhibitors. [Link]

  • AssayGenie. (n.d.). Thioredoxin Reductase Activity Colorimetric Assay Kit. [Link]

  • PubMed. (n.d.). Discovery of novel organoarsenicals as robust thioredoxin reductase inhibitors for oxidative stress mediated cancer therapy. [Link]

  • ResearchGate. (n.d.). In vivo and in vitro inhibition of mice thioredoxin reductase by methylmercury | Request PDF. [Link]

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Validation

A Comparative Analysis of 4-Methyl-1,2-dithiolane-4-carboxamide and Other Potent Thioredoxin Reductase Inhibitors: A Guide for Researchers

In the landscape of contemporary drug discovery, particularly in oncology, the thioredoxin system has emerged as a pivotal target.[1] At the heart of this system lies thioredoxin reductase (TrxR), a selenoenzyme critical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly in oncology, the thioredoxin system has emerged as a pivotal target.[1] At the heart of this system lies thioredoxin reductase (TrxR), a selenoenzyme critical for maintaining cellular redox homeostasis.[2] Its upregulation in various cancer types has cemented its status as a compelling target for therapeutic intervention. This guide provides a comprehensive comparative analysis of 4-Methyl-1,2-dithiolane-4-carboxamide and a selection of well-characterized TrxR inhibitors, offering experimental insights and methodologies for researchers in drug development.

The Thioredoxin System: A Brief Overview

The mammalian thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a cornerstone of cellular antioxidant defense and redox signaling. TrxR, existing in cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms, catalyzes the NADPH-dependent reduction of the active site disulfide in Trx. Reduced Trx, in turn, reduces oxidized proteins, thereby regulating a multitude of cellular processes including DNA synthesis, apoptosis, and transcription factor activity.[2]

Due to their high proliferation rates and metabolic activity, cancer cells experience elevated levels of reactive oxygen species (ROS), leading to a state of chronic oxidative stress. To counteract this, cancer cells often upregulate antioxidant systems, including the thioredoxin system.[3] This reliance presents a therapeutic window: inhibiting TrxR can disrupt the delicate redox balance, leading to a toxic accumulation of ROS and subsequent cancer cell death.[3][4]

Mechanism of Thioredoxin Reductase Catalysis

The catalytic cycle of TrxR involves the transfer of electrons from NADPH to its flavin adenine dinucleotide (FAD) cofactor, then to a C-terminal redox-active center containing a highly reactive selenocysteine (Sec) residue. This reduced Sec residue is the primary target for a large class of electrophilic inhibitors.

TrxR_Mechanism NADPH NADPH TrxR_ox TrxR (oxidized) FAD, Cys-S-S-Cys NADPH->TrxR_ox e- NADP NADP+ TrxR_ox->NADP TrxR_red TrxR (reduced) FADH2, Cys-SH HS-Cys TrxR_ox->TrxR_red FAD reduction Sec_Cys_ox Sec-S-S-Cys TrxR_red->Sec_Cys_ox e- transfer Sec_Cys_red Sec-SH HS-Cys Sec_Cys_ox->Sec_Cys_red Sec_Cys_red->Sec_Cys_ox Trx_ox Trx-(S)2 (oxidized) Sec_Cys_red->Trx_ox e- Trx_red Trx-(SH)2 (reduced) Trx_ox->Trx_red Trx_red->Trx_ox Proteins_ox Oxidized Proteins (S-S) Trx_red->Proteins_ox e- Proteins_red Reduced Proteins (SH HS) Proteins_ox->Proteins_red

Caption: Catalytic cycle of Thioredoxin Reductase.

Comparative Analysis of TrxR Inhibitors

A diverse array of natural and synthetic compounds have been identified as TrxR inhibitors. This section compares 4-Methyl-1,2-dithiolane-4-carboxamide with established inhibitors, focusing on their potency and mechanism of action.

InhibitorTypeTarget SiteIC50 (TrxR1)Mechanism of Action
4-Methyl-1,2-dithiolane-4-carboxamide SyntheticLikely inactiveNot reported; analogs without Michael acceptor are inactiveThe 1,2-dithiolane moiety alone is insufficient for TrxR1 inhibition.[2][5]
Auranofin Gold(I) complexSelenocysteine (Sec)Nanomolar to low micromolar range[1][6][7][8]Irreversible covalent modification of the active site selenocysteine.[1]
Parthenolide Sesquiterpene lactoneSelenocysteine (Sec)~3 µM (rat TrxR1)[9]Irreversible covalent modification of the active site selenocysteine via its α-methylene-γ-lactone moiety.[9]
Curcumin PolyphenolCysteine/Selenocysteine3.6 µM (rat TrxR1)[10]Irreversible alkylation of the active site Cys and Sec residues.[10]
Motexafin Gadolinium TexaphyrinMultiple~6 µM (rat TrxR)[11]Non-competitive inhibition and redox cycling to produce ROS.[11][12]

Key Insights:

  • 4-Methyl-1,2-dithiolane-4-carboxamide: Research on structurally related 1,2-dithiolane-4-carboxylic acid analogs has demonstrated that the 1,2-dithiolane moiety by itself does not confer TrxR1 inhibitory activity.[2][5] Potent inhibition by this class of compounds is associated with the presence of a Michael acceptor functionality, which is absent in 4-Methyl-1,2-dithiolane-4-carboxamide.[2][5][13] Therefore, it is predicted to be a weak or inactive TrxR1 inhibitor.

  • Auranofin: Auranofin is a gold(I)-containing compound and a potent, irreversible inhibitor of both cytosolic and mitochondrial TrxR.[1] It covalently modifies the active site selenocysteine, leading to a loss of enzyme function.[1] Its clinical use in rheumatoid arthritis and investigation in cancer trials underscore its biological activity.

  • Parthenolide: This natural product contains a reactive α-methylene-γ-lactone ring that acts as a Michael acceptor, enabling it to irreversibly bind to the active site selenocysteine of TrxR1.[9][14]

  • Curcumin: The active ingredient in turmeric, curcumin, is an irreversible inhibitor of TrxR1.[10] Its α,β-unsaturated carbonyl groups are believed to be responsible for the alkylation of both cysteine and selenocysteine residues in the active site.[10]

  • Motexafin Gadolinium: This synthetic texaphyrin acts as a non-competitive inhibitor of TrxR and also undergoes redox cycling, leading to the generation of ROS.[11][12][15] This dual mechanism contributes to its anticancer effects.

Mechanisms of TrxR Inhibition

The majority of potent TrxR inhibitors are electrophilic molecules that covalently modify the highly reactive selenocysteine residue in the enzyme's active site.

Inhibition_Mechanisms cluster_covalent Covalent Inhibition cluster_noncovalent Non-covalent Inhibition & Redox Cycling TrxR_Active_Site TrxR Active Site (Cys-Sec-) Covalent_Adduct Irreversible Covalent Adduct (TrxR-Inhibitor) TrxR_Active_Site->Covalent_Adduct Electrophilic_Inhibitor Electrophilic Inhibitor (e.g., Auranofin, Parthenolide) Electrophilic_Inhibitor->TrxR_Active_Site Covalent bond formation with Sec residue TrxR TrxR Motexafin Motexafin Gadolinium TrxR->Motexafin e- transfer NADP NADP+ TrxR->NADP Motexafin->TrxR Non-competitive binding ROS ROS Motexafin->ROS O2 reduction NADPH NADPH NADPH->TrxR

Caption: Major mechanisms of TrxR inhibition.

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for key assays used to characterize TrxR inhibitors.

Thioredoxin Reductase Activity Assay (DTNB Assay)

This colorimetric assay is a standard method to measure TrxR activity in purified enzyme preparations or cell lysates. It is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA.

    • NADPH Solution: Prepare a 10 mM stock solution in the assay buffer.

    • DTNB Solution: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO).

    • Inhibitor Stock Solutions: Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to prepare concentrated stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test inhibitor at various concentrations (or vehicle control).

    • Add 10 µL of purified TrxR1 enzyme (e.g., 10-20 nM final concentration).

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of 10 mM DTNB and 10 µL of 2.4 mM NADPH.

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of TNB formation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

CETSA_Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Heating Heat Shock (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analysis of Soluble Fraction (e.g., Western Blot, ELISA) Centrifugation->Analysis Result Quantify Protein Stabilization Analysis->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble TrxR1 in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).

    • Plot the percentage of soluble TrxR1 against the temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Measurement of Cellular Reactive Oxygen Species (ROS)

Inhibition of TrxR is expected to increase intracellular ROS levels. This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the TrxR inhibitor or vehicle control for the desired time.

  • ROS Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Conclusion

The comparative analysis reveals that while 4-Methyl-1,2-dithiolane-4-carboxamide is unlikely to be a direct inhibitor of TrxR1 due to the absence of a reactive Michael acceptor moiety, its structural backbone is present in more complex and potent inhibitors. In contrast, established inhibitors like Auranofin, Parthenolide, Curcumin, and Motexafin Gadolinium demonstrate significant TrxR inhibitory activity through various mechanisms, primarily involving covalent modification of the active site selenocysteine or redox cycling. The provided experimental protocols offer a robust framework for researchers to evaluate novel compounds and further elucidate the therapeutic potential of targeting the thioredoxin system.

References

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  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed, 37764424. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]

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  • ResearchGate. (n.d.). IC 50 values for the inhibition of TrxR1 and TrxR2 by gold- phosphine...[Link]

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  • Ahmad, A., et al. (2019). Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharmaceutical Biology, 57(1), 52-59. [Link]

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  • Gencheva, M., et al. (2022). Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice. International Journal of Molecular Sciences, 23(23), 14705. [Link]

  • He, L., et al. (2016). Targeting Thioredoxin Reductase by Parthenolide Contributes to Inducing Apoptosis of HeLa Cells. PubMed, 27002142. [Link]

  • Berners-Price, S. J., et al. (2006). Motexafin gadolinium: a novel redox active drug for cancer therapy. Current Pharmaceutical Design, 12(22), 2847-2859. [Link]

  • Wiese, M., et al. (2020). The Inhibitory Activity of Curcumin on P-Glycoprotein and Its Uptake by and Efflux from LS180 Cells Is Not Affected by Its Galenic Formulation. Molecules, 25(24), 5928. [Link]

  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Effect of auranofin induced inhibition of the TrxR system.[Link]

  • Miller, R. A., et al. (2005). Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer. Current opinion in investigational drugs, 6(12), 1279-1288. [Link]

  • Richards, D. A., et al. (2008). PHASE I TRIAL OF MOTEXAFIN GADOLINIUM AND DOXORUBICIN IN THE TREATMENT OF ADVANCED MALIGNANCIES. American journal of clinical oncology, 31(1), 19-24. [Link]

Sources

Comparative

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 4-Methyl-1,2-dithiolane-4-carboxamide Analogs as Thioredoxin Reductase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thioredoxin system, a crucial regulator of cellular redox homeostasis, has emerged as a compel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thioredoxin system, a crucial regulator of cellular redox homeostasis, has emerged as a compelling target in cancer therapy due to its frequent overexpression in malignant cells. Within this system, thioredoxin reductase (TrxR) plays a pivotal role, and its inhibition presents a promising strategy for inducing oxidative stress and subsequent cell death in cancer cells. This guide delves into the structure-activity relationship (SAR) of a specific class of potential TrxR inhibitors: 4-Methyl-1,2-dithiolane-4-carboxamide analogs. We will dissect the chemical features governing their inhibitory potency, compare their performance with relevant alternatives, and provide the experimental framework necessary for their evaluation.

The 1,2-Dithiolane Moiety: A Necessary but Insufficient Pharmacophore

The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, has been a focal point in the design of TrxR inhibitors. The inherent strain of this ring system makes the disulfide bond susceptible to reduction by the active site selenocysteine of TrxR. However, extensive investigations have revealed a critical nuance: the mere presence of the 1,2-dithiolane moiety is not a golden ticket to potent and selective TrxR inhibition.[1][2][3]

Early explorations with asparagusic acid and its bioisosteres, which feature the 1,2-dithiolane core, demonstrated a lack of significant activity against TrxR1.[1][2][3] This finding underscores a fundamental principle in the SAR of this compound class: the 1,2-dithiolane ring serves as a foundational scaffold but requires additional functionalities to confer potent inhibitory activity.

The Michael Acceptor: The Key to Unlocking Potency

The turning point in the development of active 1,2-dithiolane-4-carboxamide analogs came with the incorporation of a Michael acceptor functionality.[1][2][3] This chemical feature, an α,β-unsaturated carbonyl group, provides a reactive site for nucleophilic attack by the selenocysteine residue in the active site of TrxR1. This covalent interaction is believed to be the primary mechanism of irreversible inhibition.

A comparative analysis of a series of 1,2-dithiolane-4-carboxylic acid analogs clearly illustrates this principle. Analogs lacking a Michael acceptor were largely inactive, while those incorporating moieties like coumarin, which contains an electrophilic double bond, exhibited significantly higher inhibitory effects against TrxR1.[1]

The following diagram illustrates the proposed mechanism of inhibition:

Mechanism_of_TrxR1_Inhibition cluster_key Key TrxR1 TrxR1 Active Site (Selenocysteine Residue) Covalent_Complex Irreversible Covalent Complex (Inhibited Enzyme) TrxR1->Covalent_Complex Nucleophilic Attack Inhibitor Dithiolane Analog with Michael Acceptor Inhibitor->Covalent_Complex Enzyme Enzyme Molecule Inhibitor Product Inhibited Complex

Caption: Proposed mechanism of TrxR1 inhibition by 1,2-dithiolane analogs containing a Michael acceptor.

Comparative Performance: A Quantitative Look at Inhibition

The inhibitory potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the TrxR1 inhibitory activity of a selection of 1,2-dithiolane-4-carboxylic acid analogs, highlighting the dramatic effect of the Michael acceptor.

Compound IDKey Structural FeaturesTrxR1 IC50 (µM)
Asparagusic Acid1,2-dithiolane-4-carboxylic acidInactive
Analog 2j1,2-dithiolane + Coumarin (with electron-withdrawing group)5.3
Analog 2k1,2-dithiolane + Coumarin> 25 (five-fold less active than 2j)
Analog 2l1,2-dithiolane + Coumarin (sterically hindered)Inactive

Data synthesized from Nikitjuka et al., 2023.[1]

As the data clearly shows, the presence and electronic properties of the Michael acceptor are critical determinants of inhibitory activity. The electron-withdrawing group on the coumarin ring in analog 2j enhances the electrophilicity of the double bond, leading to a more potent inhibition of TrxR1.[1] Conversely, steric hindrance that impedes the nucleophilic attack, as seen in analog 2l , abrogates the inhibitory effect.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are paramount. The following section outlines the key methodologies for synthesizing and evaluating 4-Methyl-1,2-dithiolane-4-carboxamide analogs.

Synthesis of N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide (A Representative Analog)

This protocol describes a general method for coupling the 1,2-dithiolane carboxylic acid with an aminocoumarin, a common Michael acceptor moiety.

Materials:

  • 1,2-dithiolane-4-carboxylic acid (asparagusic acid)

  • Aminocoumarin derivative

  • Ethyl acetate (EtOAc), dry

  • Pyridine, dry

  • Propylphosphonic anhydride (T3P) solution (50% in EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Petroleum ether

Procedure:

  • Dissolve 1,2-dithiolane-4-carboxylic acid (2 equivalents) in a mixture of dry EtOAc and pyridine.

  • Add the aminocoumarin (1 equivalent) to the solution.

  • Cool the heterogeneous mixture in an ice bath.

  • Add the T3P solution (2 equivalents) dropwise to the mixture, ensuring the temperature does not rise significantly.

  • Stir the resulting homogeneous solution at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 1 M HCl to the reaction mixture.

  • Extract the product with EtOAc (2 x 15 mL).

  • Combine the organic phases and wash with H₂O (20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel using a gradient of EtOAc in petroleum ether.

In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay is crucial for determining the IC50 values of the synthesized analogs.

Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the NADPH-reduced TrxR1. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically at 412 nm. The presence of a TrxR1 inhibitor will decrease the rate of TNB formation.

Experimental Workflow:

TrxR1_Inhibition_Assay Start Prepare Assay Buffer and Reagents Incubate_Enzyme Pre-incubate TrxR1 with Inhibitor Start->Incubate_Enzyme Add_Substrates Add NADPH and DTNB Incubate_Enzyme->Add_Substrates Measure_Absorbance Monitor Absorbance at 412 nm over Time Add_Substrates->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-Methyl-1,2-dithiolane-4-carboxamide

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-1,2-dithiolane-4-carboxamide (CAS No. 208243-73-6). Beyond a mere checklist, this document elucidates the causality behind each procedural step, empowering you to work with confidence and precision.

Hazard Assessment and Chemical Profile

4-Methyl-1,2-dithiolane-4-carboxamide is a heterocyclic compound containing a strained dithiolane ring and a carboxamide functional group. While specific toxicological data for this compound is limited, its structural motifs and the available safety data sheet (SDS) information from suppliers provide a clear indication of its hazard profile.[1][2][3][4][5]

GHS Hazard Classification:

Hazard StatementClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Irritation (Category 2)Causes skin irritation.
H318/H319Serious Eye Damage/Irritation (Category 1/2A)Causes serious eye damage/irritation.[1][4][5]
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1][5]

The strained 1,2-dithiolane ring is susceptible to ring-opening reactions, particularly when exposed to certain stimuli.[6] This reactivity, while useful in synthetic chemistry, necessitates careful handling to avoid unintended reactions. The carboxamide group is generally stable, but the entire molecule's stability under various conditions must be considered.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against the hazards posed by 4-Methyl-1,2-dithiolane-4-carboxamide. The following recommendations are based on the compound's known hazards and best practices for handling similar chemical classes.

Hand Protection

Given the H315 classification (Causes skin irritation), appropriate glove selection is critical. For incidental contact, nitrile gloves are a suitable choice. However, for prolonged handling or in the event of a spill, more robust protection is necessary.

Recommended Glove Types:

Glove MaterialBreakthrough TimeRecommendationRationale
Nitrile Varies by thickness and manufacturerSuitable for short-duration tasks and incidental splash protection.Good general chemical resistance, but breakthrough times can be short for some organic compounds.[7][8]
Neoprene Generally longer than nitrileRecommended for tasks with a higher risk of direct contact.Offers good resistance to a broad range of chemicals, including some organic solvents.
Butyl Rubber Excellent for many organic compoundsRecommended for spill response and handling larger quantities.Provides superior resistance to many organic compounds, though dexterity may be reduced.[9]

Crucial Field Insight: Always consult the glove manufacturer's specific chemical resistance data.[7][8][9] Breakthrough times can vary significantly between different glove brands and models.[7][8][9] Before use, visually inspect gloves for any signs of degradation or perforation.

Eye and Face Protection

The H318/H319 hazard classification (Causes serious eye damage/irritation) mandates stringent eye protection.

  • Standard Laboratory Operations: Chemical splash goggles are the minimum requirement.

  • Procedures with a High Splash Risk: A face shield worn over chemical splash goggles is essential.

Skin and Body Protection

To prevent skin contact, a flame-resistant lab coat is mandatory. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure that wrists are covered by wearing gloves over the cuffs of the lab coat.

Respiratory Protection

The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications necessitate that this compound be handled in a well-ventilated area, preferably within a certified chemical fume hood.

  • Standard Handling: A properly functioning chemical fume hood is sufficient to control airborne concentrations.

  • Emergency Situations (e.g., large spills): In the event of a significant release outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans: A Step-by-Step Guide

Prudent Handling Practices
  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible. Have a spill kit appropriate for solid organic compounds nearby.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Heating: If heating is required, be aware that thermal decomposition can release toxic gases, including sulfur and nitrogen oxides.[10] Use a well-controlled heating source and ensure adequate ventilation.

  • Housekeeping: Clean up any spills immediately, following the spill response protocol outlined below. Decontaminate all surfaces and equipment after use.

Spill Response Protocol

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Butyl Gloves, Respirator, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Absorbed Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose end Spill Response Complete dispose->end

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1,2-dithiolane-4-carboxamide
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Reactant of Route 2
4-Methyl-1,2-dithiolane-4-carboxamide
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